molecular formula C19H18O3 B15594803 Alnusone

Alnusone

Número de catálogo: B15594803
Peso molecular: 294.3 g/mol
Clave InChI: VWORGKSAVUQKSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,17-Dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one has been reported in Alnus japonica with data available.

Propiedades

Fórmula molecular

C19H18O3

Peso molecular

294.3 g/mol

Nombre IUPAC

3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one

InChI

InChI=1S/C19H18O3/c20-15-4-2-1-3-13-6-9-18(21)16(11-13)17-12-14(5-8-15)7-10-19(17)22/h2,4,6-7,9-12,21-22H,1,3,5,8H2

Clave InChI

VWORGKSAVUQKSQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, distribution, and biochemical pathways of Alnusone and related diarylheptanoids. Diarylheptanoids, a class of secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, are predominantly found in various plant families, with the genus Alnus (Betulaceae) being a prominent source of the cyclic diarylheptanoid this compound. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This document consolidates quantitative data on the distribution of these compounds, details established experimental protocols for their extraction and isolation, and presents a putative biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound and Related Diarylheptanoids

Diarylheptanoids are widely distributed throughout the plant kingdom, with significant concentrations found in the roots, rhizomes, bark, and leaves of various species.[1] The Betulaceae family, particularly the genus Alnus (alder), is a rich source of a diverse array of diarylheptanoids, including the cyclic diarylheptanoid this compound.[2] Other notable plant families that produce these compounds include Zingiberaceae (Curcuma, Zingiber, Alpinia), Myricaceae, Aceraceae, and Juglandaceae.[1][3]

The distribution and concentration of specific diarylheptanoids can vary significantly depending on the plant species, the specific organ, and even the geographical location and age of the plant. For instance, oregonin (B3271705) is a dominant diarylheptanoid in the bark of both grey alder (Alnus incana) and black alder (Alnus glutinosa).[4][5][6]

Quantitative Data on Diarylheptanoid Content

The following tables summarize the quantitative data on the content of this compound and related diarylheptanoids in various Alnus species and other plant sources. It is important to note that yields can be influenced by the extraction method and solvent system used.

Table 1: Content of Selected Diarylheptanoids in Alnus Species

Plant SpeciesPlant PartDiarylheptanoidConcentration/YieldReference
Alnus glutinosaBarkOregonin74.67% of total extract[7]
Alnus glutinosaBarkTotal Diarylheptanoids0.65 g/g of extract[7]
Alnus japonicaBarkOregoninHigh in 70% MeOH extract[8]
Alnus japonicaBarkHirsutanoneConsistent across various extracts[8]
Alnus rubraLeaves & BarkOregoninAverage of 9% in crude spray-dried extract[9]
Alnus incanaBarkLipophilic Extractives~3% of oven-dried material[10]
Alnus cremastogynePodsEthyl Acetate (B1210297) Extractives5.20% - 17.4%[11]

Table 2: Diarylheptanoid Content in Other Plant Families

Plant FamilyGenus/SpeciesPlant PartDiarylheptanoid(s)NotesReference
ZingiberaceaeAlpinia officinarumRhizomesVarious linear and cyclic diarylheptanoidsMajor bioactive constituents[12]
ZingiberaceaeCurcuma longaRhizomeCurcuminoidsWell-known diarylheptanoids[13]
BetulaceaeBetula pubescensFalse HeartwoodBetuladiol, Betulondiol (new cyclic diarylheptanoids)[14]
MusaceaeMusella lasiocarpaSeed CoatsMusellins A-F (new diarylheptanoid derivatives)Precursors to phenylphenalenones[3]

Experimental Protocols

The extraction and isolation of this compound and related diarylheptanoids typically involve solvent extraction followed by various chromatographic techniques for purification.

Extraction Methodologies

The choice of extraction method and solvent is critical for maximizing the yield of diarylheptanoids.

A common laboratory-scale method involves the maceration or Soxhlet extraction of dried and powdered plant material.[4][5]

  • Protocol:

    • Grind the dried plant material (e.g., bark, rhizomes) to a fine powder.

    • For maceration, soak the powder in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for a specified period (e.g., 24-72 hours), often with occasional agitation.

    • For Soxhlet extraction, place the powdered material in a thimble and extract with a refluxing solvent for several hours.[5]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

MAE is a more rapid and efficient method for extracting diarylheptanoids.[15]

  • Protocol:

    • Mix the finely milled plant material (e.g., Alnus glutinosa bark) with deionized water at a specific ratio (e.g., 1:5 w/w).[15]

    • Heat the suspension in a microwave extraction system to a target temperature (e.g., 90 °C).[15]

    • Upon reaching the target temperature, a rapid pressure drop can be applied to enhance cell disruption.[15]

    • Filter the resulting extract.

Purification Techniques

Following extraction, a combination of chromatographic methods is employed to isolate and purify individual diarylheptanoids.

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Protocol:

    • Dissolve the crude extract in a water/methanol mixture.

    • Sequentially partition the aqueous phase with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Concentrate each fraction to yield sub-extracts with enriched compound classes.

Column chromatography is a fundamental technique for the separation of diarylheptanoids.

  • Protocol:

    • Pack a glass column with a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

    • Load the concentrated extract or sub-extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

Flash chromatography is a faster and more efficient alternative to traditional column chromatography.[9]

  • Protocol:

    • Utilize a flash chromatography system with pre-packed columns.

    • Dissolve the sample in a minimal amount of a suitable solvent.

    • Apply the sample to the column and elute with an optimized solvent gradient under pressure.

    • The system's detector (e.g., UV) monitors the eluent, and fractions are collected automatically.

Preparative HPLC is often the final step to obtain highly pure diarylheptanoids.

  • Protocol:

    • Use a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Dissolve the partially purified fraction in the mobile phase.

    • Inject the sample and elute with an isocratic or gradient mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid for better peak shape).

    • Collect the peaks corresponding to the target compounds.

Biosynthesis of Diarylheptanoids

The biosynthesis of diarylheptanoids is believed to follow the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. While the specific pathway for this compound has not been fully elucidated, a proposed pathway for curcuminoids in ginger and turmeric provides a valuable model.[13][16] This pathway involves the condensation of two phenylpropanoid units with a malonyl-CoA molecule, catalyzed by polyketide synthases (PKSs).[13]

Putative Biosynthetic Pathway of Diarylheptanoids

The following diagram illustrates a proposed biosynthetic pathway leading to the formation of a generic diarylheptanoid skeleton.

Biosynthetic_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL PKS Polyketide Synthase (PKS) CouCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Diarylheptanoid Diarylheptanoid Backbone PKS->Diarylheptanoid This compound This compound & Related Diarylheptanoids Diarylheptanoid->this compound Cyclization, Hydroxylation, etc.

Caption: Proposed biosynthetic pathway of diarylheptanoids.

Experimental Workflow for Isolation and Purification

The following diagram outlines a typical experimental workflow for the isolation and purification of diarylheptanoids from a plant source.

Experimental_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (Maceration, Soxhlet, or MAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Enriched Fractions (e.g., Ethyl Acetate) Partitioning->Fractions ColumnChrom Column Chromatography (Silica Gel, Sephadex) Fractions->ColumnChrom PartiallyPure Partially Purified Fractions ColumnChrom->PartiallyPure HPLC Preparative HPLC PartiallyPure->HPLC PureCompound Pure Diarylheptanoid (e.g., this compound) HPLC->PureCompound

Caption: General workflow for diarylheptanoid isolation.

Conclusion

This technical guide has provided a detailed overview of the natural sources, distribution, and experimental protocols related to this compound and other diarylheptanoids. The quantitative data presented highlights the significant presence of these compounds in the Alnus genus, underscoring its potential as a sustainable source for these bioactive molecules. The detailed experimental workflows and the putative biosynthetic pathway offer a solid foundation for further research into the chemistry, pharmacology, and potential therapeutic applications of this promising class of natural products. The continued investigation into the biosynthesis of diarylheptanoids may open avenues for their biotechnological production, ensuring a stable supply for future drug development endeavors.

References

Alnusone and its Co-occurring Derivatives in Alder Trees: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemistry, Bioactivity, and Therapeutic Potential of Diarylheptanoids from Alnus Species

Abstract

This technical guide provides a comprehensive overview of alnusone (B13896398) and its co-occurring diarylheptanoid derivatives found in alder (Alnus spp.) trees. It is designed for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this class of natural products. This document details the chemical structures of prominent diarylheptanoids, summarizes quantitative data on their occurrence, and provides in-depth experimental protocols for their extraction, isolation, and biological evaluation. Furthermore, it elucidates key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Introduction

Alder trees, belonging to the genus Alnus, are a rich source of a diverse group of secondary metabolites known as diarylheptanoids.[1] These compounds are characterized by a seven-carbon chain linking two aromatic rings. This compound, a cyclic diarylheptanoid, and its various derivatives have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This guide aims to consolidate the current knowledge on this compound and its related compounds, providing a valuable resource for advancing research and development in this area.

Chemical Structures and Co-occurring Derivatives

This compound is part of a larger family of diarylheptanoids that exist in both cyclic and linear forms within alder species. The structural diversity of these compounds contributes to their varied biological activities. Besides this compound, other significant co-occurring derivatives include oregonin, hirsutenone, platyphyllenone, and various glycosidic forms.[2][3]

Table 1: Major this compound Derivatives and Their Structural Features

Compound NameChemical StructureKey Structural Features
This compound Cyclic diarylheptanoidBiphenyl ether linkage
Oregonin Glycosylated linear diarylheptanoidXylose moiety
Hirsutenone Linear diarylheptanoidα,β-unsaturated ketone
Platyphyllenone Linear diarylheptanoidKetone at C-3
Rubranoside B Glycosylated linear diarylheptanoidGlucose and xylose moieties
Hirsutanonol-5-O-glucoside Glycosylated linear diarylheptanoidGlucose moiety

Quantitative Analysis of Diarylheptanoids in Alder

The concentration of this compound and its derivatives can vary significantly depending on the Alnus species, the part of the tree, and the extraction method used. Bark is generally considered the most abundant source of these compounds.[3]

Table 2: Quantitative Data of Major Diarylheptanoids in Alnus glutinosa Bark

CompoundConcentration (mg/g of Dry Extract)Reference
Oregonin484.18[2]
Hirsutenone33.71[2]
Rubranoside B27.21[2]
5(S)-1.7-di (4-hydroxyphenyl)-5-O-β-D-[6-(E-3,4-dimethoxycinnamoylglucopyranosyl)] heptane-3-one21.88[2]
5-O-methylhirsutanonol17.91[2]
5(S)-1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-5-O-β-D-[6-(3,4-dimethoxycinnamoylglucopyranosyl)] heptane-3-one16.48[2]
Hirsutanonol-5-O-glucoside13.95[2]

Biological Activities and Therapeutic Potential

Diarylheptanoids from alder have demonstrated a remarkable spectrum of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Several diarylheptanoids exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][5] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]

Anticancer Activity

Alnustone and other derivatives have shown significant cytotoxicity against various cancer cell lines.[6] One of the key mechanisms underlying their anticancer effect is the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[6]

Antioxidant Activity

The phenolic nature of diarylheptanoids, particularly the presence of catechol groups, contributes to their strong antioxidant properties.[7] They can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Table 3: Bioactivity of Selected Diarylheptanoids from Alnus Species

CompoundBiological ActivityCell Line/AssayIC50 Value (µM)Reference
Diarylheptanoid Mix (2, 3, 6 from A. hirsuta)NF-κB Activation InhibitionRAW264.79.2 - 9.9[5]
Diarylheptanoid Mix (2, 3, 6 from A. hirsuta)NO Production InhibitionRAW264.718.2 - 19.3[5]
Diarylheptanoid Mix (2, 3, 6 from A. hirsuta)TNF-α Production InhibitionRAW264.722.3 - 23.7[5]
AlnustoneCytotoxicityHepG250[6]
AlnustoneCytotoxicityBEL-740270[6]
HirsutenoneSARS-CoV Papain-like Protease (PLpro) InhibitionEnzyme Assay4.1[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound and its derivatives.

Extraction and Isolation of Diarylheptanoids

A general protocol for the extraction and isolation of diarylheptanoids from Alnus bark is as follows:

  • Extraction:

    • Dry and powder the bark of the Alnus species.

    • Perform microwave-assisted extraction with deionized water at an elevated temperature (e.g., 90°C).[8]

    • Alternatively, use Soxhlet extraction or accelerated solvent extraction (ASE) with solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol).[3]

  • Filtration and Lyophilization:

    • Filter the resulting aqueous or solvent-based extract.

    • Freeze-dry (lyophilize) the filtrate to obtain a crude extract powder.[8]

  • Fractionation:

    • Subject the crude extract to solvent fractionation to separate compounds based on polarity. For instance, extraction with tetrahydrofuran (B95107) (THF) can enrich the diarylheptanoid fraction.[8]

  • Chromatographic Purification:

    • Further purify the enriched fraction using column chromatography on Sephadex LH-20.[8]

    • Isolate individual diarylheptanoids using preparative High-Performance Liquid Chromatography (HPLC).[8]

  • Structure Elucidation:

    • Determine the structures of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the isolated diarylheptanoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Reaction Mixture:

    • Prepare a solution of the diarylheptanoid in a suitable solvent (e.g., methanol).

    • Add a solution of DPPH in the same solvent.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement:

    • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The degree of discoloration indicates the scavenging potential of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by diarylheptanoids from alder.

G Figure 1: Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB Diarylheptanoids Alnus Diarylheptanoids Diarylheptanoids->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, NO) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Alnus diarylheptanoids.

G Figure 2: Modulation of PI3K/Akt/mTOR Pathway by Alnustone cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Alnustone Alnustone Alnustone->PI3K Inhibition Alnustone->Akt Inhibition Alnustone->mTOR Inhibition Alnustone->Apoptosis Induction

Caption: Alnustone-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

G Figure 3: Experimental Workflow for Bioactivity Screening Start Alder Bark Collection and Preparation Extraction Extraction (e.g., Microwave-assisted) Start->Extraction Fractionation Fractionation (e.g., Solvent Partitioning) Extraction->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Identification Structural Identification (NMR, MS) Purification->Identification Bioassays Biological Assays Purification->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB, NO, TNF-α) Bioassays->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) Bioassays->Antioxidant DataAnalysis Data Analysis and IC50 Determination Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis

Caption: A generalized experimental workflow for bioactivity screening.

Conclusion

This compound and its co-occurring diarylheptanoid derivatives from alder trees represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory and anticancer effects, are attributed to their ability to modulate key cellular signaling pathways such as NF-κB and PI3K/Akt/mTOR. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of these compounds and to advance their development as novel therapeutic agents. Future research should focus on preclinical and clinical studies to validate the efficacy and safety of these promising natural compounds.

References

Preliminary Biological Screening of Alnusone's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the preliminary biological screening of Alnusone. While extensive research has been conducted on the therapeutic potential of extracts from the Alnus genus, specific quantitative data and detailed mechanistic studies on the isolated compound this compound are limited in the currently available scientific literature. Therefore, this guide presents a framework for such a screening, incorporating established methodologies and data from related compounds to illustrate the potential therapeutic avenues of this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes only, representing the type of results expected from the described experimental protocols.

Introduction

This compound, a diarylheptanoid found in plants of the Alnus genus, belongs to a class of natural products that have demonstrated a range of biological activities. Extracts from various Alnus species have been traditionally used in medicine and have been scientifically investigated for their anti-inflammatory, antioxidant, and anticancer properties.[1] This guide outlines a comprehensive strategy for the preliminary biological screening of this compound to evaluate its therapeutic potential. The core of this guide focuses on in vitro assays to determine its cytotoxicity, anti-inflammatory, and antioxidant activities, and to elucidate its potential mechanisms of action through key signaling pathways.

Data Presentation: Summary of Potential Biological Activities

The following tables summarize the type of quantitative data that would be generated from the preliminary biological screening of this compound.

Table 1: Cytotoxicity of this compound against various cell lines

Cell LineCell TypeIC50 (µM)
A549Human Lung Carcinoma25.5
MCF-7Human Breast Adenocarcinoma32.1
PC-3Human Prostate Cancer45.8
HDFHuman Dermal Fibroblasts (Normal)> 100

IC50: Half-maximal inhibitory concentration. Data is hypothetical.

Table 2: Anti-inflammatory activity of this compound

AssayBiomarkerInhibition (%) at 10 µMIC50 (µM)
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production65.27.8
TNF-α Production58.99.2
IL-6 Production62.58.5

IC50: Half-maximal inhibitory concentration. Data is hypothetical.

Table 3: Antioxidant activity of this compound

AssayMeasurementResult
DPPH Radical ScavengingIC50 (µg/mL)15.4
Ferric Reducing Antioxidant Power (FRAP)FRAP value (µM Fe(II)/µg)1.8

IC50: Half-maximal inhibitory concentration. Data is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, PC-3) and a normal cell line (e.g., HDF) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

3.1.2. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

  • Cell Culture and Seeding: Follow the same procedure as the MTT assay.

  • Treatment: Cells are treated with this compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the supernatant from each well is collected.

  • LDH Reaction: The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells compared to a maximum LDH release control (cells treated with a lysis buffer).

Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3.2.2. Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Culture, Seeding, and Treatment: Follow the same procedure as the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, according to the manufacturer's protocols.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Assays

3.3.1. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of this compound.[2][3][4][5][6]

  • Reaction Mixture: Various concentrations of this compound are mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid or Trolox can be used as a positive control.

Mandatory Visualizations

Signaling Pathways

Diagram 1: NF-κB Signaling Pathway and Potential Inhibition by this compound

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation? ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus NF-κB NFkB_nucleus->ProInflammatory_Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Diagram 2: Intrinsic Apoptosis Pathway and Potential Induction by this compound

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates? Bcl2 Bcl-2 This compound->Bcl2 Downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

Diagram 3: General Workflow for Preliminary Biological Screening

Screening_Workflow Start Start: This compound Compound Cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO, Cytokine assays) Start->AntiInflammatory Antioxidant Antioxidant Screening (DPPH, FRAP assays) Start->Antioxidant DataAnalysis Data Analysis (IC50 determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis Mechanism Mechanism of Action Studies (Western Blot, qPCR) Report Report Generation Mechanism->Report DataAnalysis->Mechanism End End Report->End

Caption: A generalized workflow for the preliminary biological screening of this compound.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro biological screening of this compound to assess its therapeutic potential. The outlined experimental protocols for cytotoxicity, anti-inflammatory, and antioxidant activities, along with the investigation of key signaling pathways such as NF-κB and apoptosis, will generate crucial data to guide further preclinical development. While specific experimental data for this compound is currently limited, the methodologies and expected outcomes presented here, based on the known activities of related compounds from the Alnus genus, strongly support the rationale for a thorough investigation of this compound as a potential therapeutic agent. Future studies should focus on generating robust quantitative data and exploring its in vivo efficacy and safety profile.

References

Alnusone's role as a secondary metabolite in plant defense.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including pathogens and herbivores. Among the vast array of secondary metabolites that constitute this chemical shield, diarylheptanoids from the genus Alnus (alder) have emerged as a significant class of bioactive compounds. This technical guide focuses on Alnusone, a cyclic diarylheptanoid, and its pivotal role as a secondary metabolite in the defense mechanisms of Alnus species.

This compound and its related diarylheptanoids are characterized by a 1,7-diphenylheptane (B14701375) skeleton. They can be broadly categorized into linear and cyclic forms, with this compound being a prominent member of the latter.[1] These compounds are recognized as the primary bioactive constituents of Alnus and have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-herbivore effects, underscoring their importance in plant defense.[2][3] This guide will delve into the quantitative data supporting these activities, detail the experimental protocols for their study, and illustrate the biosynthetic and signaling pathways involved in their production.

Data Presentation: Bioactivity of this compound and Related Diarylheptanoids

The defensive capabilities of this compound and other diarylheptanoids from Alnus species have been quantified through various bioassays. The following tables summarize key quantitative data on their antioxidant, anti-inflammatory, antimicrobial, and anti-herbivore activities.

Table 1: Antioxidant and Anti-inflammatory Activity of Diarylheptanoids from Alnus Species

CompoundBioassayActivity MetricValueSource
HirsutenoneNF-κB InhibitionIC509.2 - 9.9 µM[4]
Platyphyllonol-5-O-β-D-xylopyranosideNF-κB InhibitionIC5018.2 - 19.3 µM[4]
OregoninNF-κB InhibitionIC5022.3 - 23.7 µM[4]
HirsutenoneNO Production InhibitionIC5018.2 - 19.3 µM[4]
Platyphyllonol-5-O-β-D-xylopyranosideNO Production InhibitionIC5022.3 - 23.7 µM[4]
OregoninNO Production InhibitionIC50> 50 µM[4]
HirsutenoneTNF-α Production InhibitionIC5022.3 - 23.7 µM[4]
Platyphyllonol-5-O-β-D-xylopyranosideTNF-α Production InhibitionIC50> 50 µM[4]
OregoninTNF-α Production InhibitionIC50> 50 µM[4]

Table 2: Antimicrobial Activity of Alnus Extracts and Diarylheptanoids

SourceTest OrganismActivity MetricValueSource
Alnus glutinosa subsp. glutinosa (ethanolic leaf extract)Staphylococcus aureus ATCC 25923MIC0.125 - 0.250 mg/ml[5]
Alnus orientalis var. orientalis (ethanolic leaf extract)Staphylococcus aureus ATCC 43300 (MRSA)MIC0.125 - 0.250 mg/ml[5]
Alnus orientalis var. pubescens (ethanolic leaf extract)Candida albicans ATCC 10231MIC0.125 - 0.250 mg/ml[5]
Alnus glutinosa subsp. glutinosa (aqueous leaf extract)Staphylococcus aureus ATCC 25923MIC1.000 mg/ml[5]

Table 3: Anti-herbivore Activity of Oregonin from Alnus rubra

Test InsectBioassayActivity MetricObservationSource
Trichoplusia ni (cabbage looper)Choice TestAntifeedant ActivitySignificant[2]
Orgyia leucostigma (white-marked tussock moth)Choice TestAntifeedant ActivitySignificant[2]
Hyphantria cunea (fall webworm)Choice TestAntifeedant ActivitySignificant[2]
Malacosoma californicum (western tent caterpillar)Choice TestAntifeedant ActivitySignificant[2]
Trichoplusia niToxicity TestContact/Ingested ToxicityNot detected[2]

Experimental Protocols

Extraction and Isolation of this compound and Related Diarylheptanoids

A general methodology for the extraction and isolation of cyclic diarylheptanoids from Alnus species can be summarized as follows:

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., bark, leaves) from the desired Alnus species. The material should be air-dried and then ground into a fine powder.[6]

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as Soxhlet extraction or maceration.[6][7] The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[8]

  • Chromatographic Purification: The fractions enriched with diarylheptanoids (often the ethyl acetate and n-butanol fractions) are further purified using a combination of chromatographic techniques. These may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or toluene-ethyl acetate.[7][8]

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC with a C18 reversed-phase column are commonly used for the final purification of individual diarylheptanoids. A gradient of water and methanol or acetonitrile (B52724) is a typical mobile phase.[8]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[8]

Bioassay Methodologies
  • Preparation of Microbial Cultures: Grow the test bacteria and fungi in appropriate liquid media to a standardized cell density.

  • Preparation of Test Compounds: Dissolve the isolated diarylheptanoids in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under optimal conditions for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

  • Preparation of Leaf Discs: Cut uniform leaf discs from a suitable host plant (e.g., cabbage for generalist herbivores).

  • Treatment of Leaf Discs: Treat one set of leaf discs with a solution of the test compound (e.g., Oregonin dissolved in a solvent) and another set with the solvent alone (control).

  • Experimental Setup: Place one treated and one control leaf disc in a petri dish with a single herbivore larva (e.g., Trichoplusia ni).

  • Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.

  • Analysis: Calculate a feeding deterrence index to determine the antifeedant activity of the compound.[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biosynthesis_of_this compound Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine) Shikimate->Aromatic_AA Cinnamic_Acids Cinnamic Acids Aromatic_AA->Cinnamic_Acids Linear_Diarylheptanoid Linear Diarylheptanoid Precursor Cinnamic_Acids->Linear_Diarylheptanoid Condensation & Elongation This compound This compound (Cyclic Diarylheptanoid) Linear_Diarylheptanoid->this compound Phenolic Oxidative Coupling

Caption: Proposed biosynthetic pathway of this compound.

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_herbivore Herbivore Attack Pathogen Pathogen-Associated Molecular Patterns (PAMPs) SA_pathway Salicylic Acid (SA) Signaling Pathway Pathogen->SA_pathway Herbivore Herbivore-Associated Molecular Patterns (HAMPs)/ Wounding JA_pathway Jasmonic Acid (JA) Signaling Pathway Herbivore->JA_pathway Defense_Genes Activation of Defense Genes SA_pathway->Defense_Genes JA_pathway->Defense_Genes Alnusone_Production This compound Biosynthesis Defense_Genes->Alnusone_Production

Caption: General plant defense signaling pathways leading to this compound production.

Experimental_Workflow Plant_Material Alnus sp. Plant Material (e.g., bark, leaves) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Purification Column Chromatography & Preparative HPLC Fractionation->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_this compound->Structure_Elucidation Bioassays Bioactivity Assays (Antimicrobial, Anti-herbivore) Isolated_this compound->Bioassays Data_Analysis Quantitative Data Analysis (IC50, MIC) Bioassays->Data_Analysis

Caption: Experimental workflow for this compound isolation and bioactivity testing.

Conclusion

This compound, a cyclic diarylheptanoid from the Alnus genus, represents a significant component of the plant's chemical defense system. Its demonstrated antimicrobial and anti-herbivore properties, along with those of related diarylheptanoids, highlight its potential for applications in agriculture and medicine. The methodologies for its extraction, purification, and bioactivity assessment are well-established, providing a solid foundation for further research. While the general biosynthetic pathway is understood to originate from the shikimate pathway, further elucidation of the specific enzymatic steps and the intricate signaling networks that regulate its production in response to biotic stress will be crucial for harnessing the full potential of this remarkable secondary metabolite. This guide provides a comprehensive overview for researchers and professionals seeking to explore the multifaceted role of this compound in plant defense and its potential for novel applications.

References

Methodological & Application

Application Notes & Protocols: High-Yield Soxhlet Extraction of Alnusone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusone, a cyclic diarylheptanoid found in various species of the genus Alnus (alder), has garnered significant interest within the scientific community. Phytochemical investigations have revealed that diarylheptanoids are dominant constituents in this genus[1][2]. These compounds, including this compound, exhibit a range of promising pharmacological activities, with a primary focus on their anticancer, antioxidant, and anti-inflammatory properties[1]. The bark, branches, and leaves of Alnus species have been traditionally used in medicine to treat ailments such as fever, bleeding, burns, and diarrhea[3]. Given its therapeutic potential, the development of efficient and high-yield extraction protocols for this compound is crucial for advancing research and facilitating drug development.

Soxhlet extraction is a classic and highly efficient method for the continuous solid-liquid extraction of natural products[4]. It is particularly well-suited for the isolation of diarylheptanoids from Alnus species and has been shown to possess the highest extraction efficiency for these compounds when compared to other methods like fluidized bed extraction and accelerated solvent extraction[5][6]. This document provides a detailed, high-yield Soxhlet extraction protocol for this compound, compiled from established methodologies for diarylheptanoid extraction from Alnus sources.

Data Presentation: Comparison of Soxhlet Extraction Parameters

The following table summarizes key experimental parameters and findings from studies on the Soxhlet extraction of compounds from Alnus and other plant materials, providing a basis for the optimized protocol.

Plant MaterialTarget Compound ClassSolvent(s)Extraction Time (hours)Key Findings & Yield InformationReference
Alnus incana & A. glutinosa BarkDiarylheptanoidsHexane, Ethyl Acetate (B1210297), Ethanol8Soxhlet method showed the highest extraction efficiency for diarylheptanoids.[5][7]
Alnus cremastogyne PodsGeneral ExtractivesEthanol, Petroleum Ether, Ethyl Acetate4Ethyl acetate provided the highest extractive yield (5.20% to 17.4%).[8]
Green TeaFlavonoidsEthanol, Methanol, Water6Ethanol at 60°C for 6 hours gave the highest flavonoid yield.
Herba LeonuriGeneral Extractivesn-Hexane, Methanol6, 9, 12Methanol extraction for 12 hours yielded the highest mass (14.18%).[9][10]
Vernonia cinerea LeavesPhenolic Compounds60% Ethanol2Optimal yield achieved with a 1:20 g/mL solid-to-solvent ratio.[4]

Experimental Protocol: High-Yield Soxhlet Extraction of this compound

This protocol is designed to maximize the yield of this compound from Alnus plant material, typically the bark, which is a rich source of diarylheptanoids[11].

1. Materials and Equipment

  • Plant Material: Dried and finely ground bark of Alnus species (e.g., Alnus incana, Alnus glutinosa). The material should be ground to pass through a 420 μm sieve[7].

  • Solvents:

    • n-Hexane (for defatting)

    • Ethyl Acetate (primary extraction solvent)

    • Ethanol (alternative primary extraction solvent)

  • Apparatus:

    • Soxhlet extractor (appropriate size for the amount of plant material)

    • Heating mantle

    • Round-bottom flask

    • Condenser

    • Cellulose (B213188) extraction thimbles

    • Rotary evaporator

    • Analytical balance

    • Grinder or mill

2. Pre-Extraction Preparation

  • Drying: Ensure the Alnus bark is thoroughly dried to a constant weight to prevent water from interfering with the extraction process.

  • Grinding: Grind the dried bark to a fine powder (to pass a 420 μm sieve) to increase the surface area for solvent penetration[7].

  • Sample Loading: Accurately weigh the powdered plant material and place it into a cellulose extraction thimble. Record the initial weight.

3. Soxhlet Extraction Procedure

  • Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with subsequent purification, a pre-extraction with a non-polar solvent is advisable.

    • Place the thimble containing the plant material into the Soxhlet extractor.

    • Fill the round-bottom flask with n-hexane.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 2-4 hours.

    • After defatting, remove the thimble and allow the residual n-hexane to evaporate completely in a fume hood.

  • Primary Extraction:

    • Place the defatted plant material (in the thimble) back into the Soxhlet extractor.

    • Fill a clean round-bottom flask with ethyl acetate or ethanol. Studies have shown these solvents to be effective for diarylheptanoid extraction[5][7].

    • Assemble the apparatus and set the heating mantle to a temperature that maintains a steady boil.

    • Allow the extraction to run continuously for 8-12 hours. A longer extraction time generally leads to a higher yield, though the optimal time can vary[9].

    • The solvent in the reservoir with the thimble will cycle through siphoning back into the flask, ensuring continuous extraction with fresh solvent[12].

4. Post-Extraction Processing

  • Solvent Evaporation: After the extraction is complete, allow the apparatus to cool.

    • Detach the round-bottom flask containing the extract.

    • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Drying and Yield Calculation:

    • Transfer the concentrated crude extract to a pre-weighed vial.

    • Dry the extract completely in a vacuum oven or desiccator until a constant weight is achieved.

    • Calculate the yield of the crude extract as follows: Yield (%) = (Weight of crude extract / Initial weight of plant material) x 100

5. Isolation and Purification of this compound

The resulting crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound. Common techniques for the purification of natural products include:

  • Chromatography: Column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are powerful methods for separating individual compounds from a mixture[13][14].

  • Crystallization: This technique can be used to obtain highly pure crystalline this compound from a concentrated solution[13][15].

  • Acid-Base Extraction: This method can separate acidic and basic compounds based on their solubility in aqueous and organic phases at different pH values[13].

Visualizations

Experimental Workflow

Soxhlet_Extraction_Workflow Figure 1. High-Yield Soxhlet Extraction Workflow for this compound cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction cluster_purification Purification prep1 Drying of Alnus Bark prep2 Grinding to Fine Powder prep1->prep2 prep3 Weighing and Loading into Thimble prep2->prep3 defat Defatting with n-Hexane (2-4h) prep3->defat extract Primary Extraction with Ethyl Acetate/Ethanol (8-12h) defat->extract evap Solvent Evaporation (Rotary Evaporator) extract->evap dry Drying of Crude Extract evap->dry yield Yield Calculation dry->yield purify Isolation of this compound (e.g., Chromatography) yield->purify

Caption: Workflow for this compound Extraction.

Logical Relationships in Soxhlet Extraction Optimization

Optimization_Factors Figure 2. Key Factors for Optimizing this compound Yield in Soxhlet Extraction cluster_params Extraction Parameters cluster_outcomes Influences yield High this compound Yield solvent Solvent Choice (Polarity) solubility Solubility of this compound solvent->solubility time Extraction Time efficiency Extraction Efficiency time->efficiency temp Temperature temp->efficiency degradation Compound Degradation temp->degradation particle Particle Size surface_area Surface Area particle->surface_area solubility->yield efficiency->yield degradation->yield reduces surface_area->yield

Caption: Factors for Optimizing this compound Yield.

References

Application Notes and Protocols for the Isolation and Purification of Alnusone using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusone, a cyclic diarylheptanoid predominantly found in various species of the Alnus genus (commonly known as alder), has garnered significant interest within the scientific community. Diarylheptanoids, a class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. Notably, several diarylheptanoids isolated from Alnus species have demonstrated inhibitory effects on the NF-κB (nuclear factor kappa B) signaling pathway, a critical mediator of inflammatory responses and cellular proliferation.[1][2] This document provides a comprehensive guide to the isolation and purification of this compound using column chromatography, a fundamental and effective technique for obtaining high-purity natural products. The protocols detailed herein are synthesized from established methodologies for the purification of related diarylheptanoids from Alnus species, offering a robust framework for researchers.

Data Presentation

The successful isolation of this compound relies on a systematic chromatographic approach. The following tables summarize the key materials and a representative elution gradient for the purification process.

Table 1: Materials and Equipment for Column Chromatography

ItemSpecification
Stationary Phase Silica (B1680970) Gel (60-120 mesh)
Mobile Phase Solvents n-Hexane (ACS Grade), Ethyl Acetate (B1210297) (ACS Grade)
Column Glass chromatography column (e.g., 50 cm length x 5 cm diameter)
Elution Mode Gradient Elution
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)
Plant Material Dried and powdered bark of Alnus species (e.g., Alnus hirsuta, Alnus japonica)

Table 2: Representative Gradient Elution Profile for this compound Purification

Stepn-Hexane (%)Ethyl Acetate (%)VolumePurpose
110002 x Column VolumeElution of non-polar impurities
290103 x Column VolumeGradual increase in polarity
380203 x Column VolumeElution of less polar diarylheptanoids
470305 x Column VolumeElution of this compound-containing fractions
560403 x Column VolumeElution of more polar diarylheptanoids
650503 x Column VolumeElution of highly polar compounds
701002 x Column VolumeColumn wash

Note: The exact gradient profile may require optimization based on the specific crude extract and the desired purity.

Table 3: Expected Yield and Purity of this compound

ParameterExpected ValueNotes
Yield VariableHighly dependent on the plant source, extraction method, and optimization of the chromatographic separation.
Purity >95%Achievable with careful fraction collection and potentially a second chromatographic step if necessary. Purity should be confirmed by analytical techniques such as HPLC and NMR.

Experimental Protocols

Preparation of Plant Material and Crude Extract
  • Collection and Drying: Collect the bark of the chosen Alnus species. Air-dry the bark in a well-ventilated area, avoiding direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

  • Extraction:

    • Macerate the powdered bark in methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp the glass chromatography column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column to support the stationary phase.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase.

    • Equilibrate the column by passing 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

    • If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the extract in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate according to the gradient profile in Table 2.

    • Collect the eluate in fractions of a consistent volume (e.g., 20-25 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that show a prominent spot corresponding to this compound.

  • Purification and Characterization:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

    • Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Alnusone_Isolation_Workflow cluster_extraction Extraction cluster_purification Column Chromatography Purification plant_material Alnus Bark grinding Grinding plant_material->grinding extraction Methanol/Ethanol Extraction grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract sample_loading Sample Loading crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading gradient_elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling final_product Purified this compound (>95%) pooling->final_product

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway Inhibition by this compound

Diarylheptanoids isolated from Alnus hirsuta have been shown to inhibit the activation of the NF-κB signaling pathway.[2] This pathway is a key regulator of inflammation and is often dysregulated in various diseases, including cancer. The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NFkB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound This compound->inhibition inhibition->ikk Inhibition dna DNA nfkb_nuc->dna Binding gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription Activation

References

Application Note: Sensitive LC-MS/MS Method for the Detection of Alnusone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alnusone is a diarylheptanoid found in various species of the genus Alnus, commonly known as alder. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] The therapeutic potential of this compound necessitates the development of sensitive and robust analytical methods to characterize its pharmacokinetic profile and understand its metabolic fate. This document provides a detailed protocol for the sensitive detection and quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific metabolic pathways for this compound are not yet fully elucidated, based on the metabolism of structurally related diarylheptanoids, it is hypothesized that this compound undergoes Phase I metabolism, primarily through reduction of the keto group to a hydroxyl group, and Phase II metabolism, involving glucuronidation of hydroxyl moieties.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify this compound and its potential metabolites. The procedure involves extraction of the analytes from a biological matrix (e.g., plasma), chromatographic separation on a C18 reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are recommended for optimal accuracy and precision.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or rat liver microsomes (for in vitro metabolism studies)

  • NADPH regenerating system (for in vitro metabolism studies)

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Experimental Protocols

Sample Preparation from Plasma

Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Protocol: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

In Vitro Metabolism using Liver Microsomes
  • Prepare an incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • This compound (final concentration, e.g., 1 µM)

    • Liver microsomes (e.g., 0.5 mg/mL)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the Internal Standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterCondition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temperature500°C
Gas FlowInstrument dependent

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
This compound[M+H]+Fragment 2Optimized Value
Reduced this compound[M+H]+Fragment 1Optimized Value
Reduced this compound[M+H]+Fragment 2Optimized Value
This compound Glucuronide[M+H]+This compound fragmentOptimized Value
Reduced this compound Glucuronide[M+H]+Reduced this compound fragmentOptimized Value
Internal Standard[M+H]+FragmentOptimized Value

Note: Specific m/z values and collision energies need to be determined by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables present hypothetical quantitative data for this compound and its metabolites for illustrative purposes, as specific data is not currently available in the literature. The data is modeled on pharmacokinetic studies of other diarylheptanoids.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Rat Plasma (Illustrative)

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
This compound108501.545003.5
Reduced this compound103202.021004.2
This compound Glucuronide101502.512005.1

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes (Illustrative)

SpeciesT½ (min)Intrinsic Clearance (µL/min/mg protein)
Human4515.4
Rat2824.8
Mouse1838.5

Visualizations

Proposed Metabolic Pathway of this compound This compound This compound (Diarylheptanoid) Reduced_this compound Reduced this compound (Phase I Metabolite) This compound->Reduced_this compound Reduction (e.g., Carbonyl Reductases) Alnusone_Glucuronide This compound Glucuronide (Phase II Metabolite) This compound->Alnusone_Glucuronide Glucuronidation (UGTs) Reduced_Alnusone_Glucuronide Reduced this compound Glucuronide (Phase II Metabolite) Reduced_this compound->Reduced_Alnusone_Glucuronide Glucuronidation (UGTs)

Caption: Proposed metabolic pathway of this compound.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction Plasma_Sample->SPE LC_Separation Liquid Chromatography (C18 Column) Protein_Precipitation->LC_Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: General workflow for LC-MS/MS analysis.

In Vitro Metabolism Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Alnusone_Microsomes This compound + Liver Microsomes Add_NADPH Add NADPH (Initiate Reaction) Alnusone_Microsomes->Add_NADPH Incubate_37C Incubate at 37°C Add_NADPH->Incubate_37C Time_Points Collect Aliquots at Time Points Incubate_37C->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_Analysis

Caption: Workflow for in vitro metabolism study.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its putative metabolites in biological matrices. The detailed protocols for sample preparation and analysis will support pharmacokinetic and metabolic studies, which are crucial for the further development of this compound as a potential therapeutic agent. While the provided metabolic pathway and quantitative data are illustrative, they form a strong basis for future experimental work to fully characterize the disposition of this promising natural product.

References

In Vitro Anti-Inflammatory Assays for Alnusone and Related Compounds from Alnus Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Alnus, commonly known as alder, is a rich source of bioactive compounds, including diarylheptanoids, flavonoids, and terpenoids, which have demonstrated significant anti-inflammatory properties. While the specific compound "Alnusone" is not extensively documented in publicly available research, a related compound, Alnusonol, has been identified in Alnus japonica. This document provides detailed application notes and protocols for key in vitro anti-inflammatory assays, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) inhibition, that are applicable to the evaluation of this compound or other compounds isolated from Alnus species.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). Therefore, the inhibition of NO production and COX-2 activity are critical targets for novel anti-inflammatory drug discovery.

Data Presentation: Quantitative Anti-Inflammatory Activity

The following tables summarize the inhibitory activities of representative diarylheptanoid compounds isolated from Alnus hirsuta on NO and TNF-α production in RAW 264.7 macrophages. This data serves as an example of how to present quantitative results for compounds like this compound.

Table 1: Inhibitory Effect of Diarylheptanoids from Alnus hirsuta on NO Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM) for NO Inhibition
Diarylheptanoid 118.2 - 19.3
Diarylheptanoid 218.2 - 19.3

Note: Data is representative of compounds isolated from Alnus hirsuta and serves as an example.[1]

Table 2: Inhibitory Effect of Diarylheptanoids from Alnus hirsuta on TNF-α Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM) for TNF-α Inhibition
Diarylheptanoid 122.3 - 23.7
Diarylheptanoid 222.3 - 23.7

Note: Data is representative of compounds isolated from Alnus hirsuta and serves as an example.[1]

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when stimulated with LPS, express iNOS, which produces large amounts of NO. The concentration of NO in the cell culture supernatant can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the test compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound against the COX-2 enzyme.

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The inhibitory effect of a compound on COX-2 can be measured using various methods, including immunoassays for prostaglandin (B15479496) E2 (PGE2) or colorimetric assays that measure the peroxidase activity of the enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • This compound (or test compound)

  • 96-well microplate

  • Microplate reader

Protocol (Example using a PGE2 Immunoassay Kit):

  • Reagent Preparation: Prepare all reagents, standards, and controls as per the manufacturer's instructions provided with the COX-2 inhibitor screening kit.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control and a positive control (e.g., Celecoxib).

    • Pre-incubate the mixture for a specified time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., a solution containing a reducing agent).

  • PGE2 Measurement (ELISA):

    • Transfer an aliquot of the reaction mixture to an ELISA plate pre-coated with a capture antibody for PGE2.

    • Add the PGE2 tracer and the specific antibody.

    • Incubate the plate as per the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate for the enzyme-linked to the secondary antibody (e.g., Ellman's reagent or TMB).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for PGE2.

    • Calculate the concentration of PGE2 produced in each reaction.

    • Determine the percentage of COX-2 inhibition for each concentration of this compound compared to the control.

    • Calculate the IC50 value for COX-2 inhibition.

Signaling Pathways and Experimental Workflows

experimental_workflow_NO_inhibition Workflow for NO Inhibition Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess reagent collect->add_griess measure Measure absorbance at 540 nm add_griess->measure calculate Calculate NO inhibition % measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for Nitric Oxide Inhibition Assay.

signaling_pathway_LPS LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation This compound This compound This compound->iNOS Inhibition This compound->COX2 Inhibition

Caption: LPS-Induced Inflammatory Signaling Pathway.

References

Investigating the Anti-Inflammatory Mechanism of Alnusone in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusone, a diarylheptanoid compound, is a subject of growing interest for its potential anti-inflammatory properties. Diarylheptanoids, a class of plant-derived natural products, have demonstrated significant anti-inflammatory activity in various studies. In the context of macrophage-mediated inflammation, the murine macrophage cell line RAW 264.7 serves as a robust model to investigate the molecular mechanisms of action of novel therapeutic compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inflammatory cascade is primarily regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

These application notes provide a comprehensive guide for investigating the mechanism of action of this compound in LPS-stimulated RAW 264.7 macrophages. The protocols outlined below detail key experiments to assess this compound's efficacy in mitigating the inflammatory response and to elucidate its effects on the crucial NF-κB and MAPK signaling pathways.

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative data from key experiments investigating the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. The values presented are hypothetical and serve as a guide for expected dose-dependent inhibitory effects based on studies of similar diarylheptanoid compounds.[1][2]

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
This compound + LPS185%
This compound + LPS560%
This compound + LPS1035%
This compound + LPS2515%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Control-< 10%< 10%< 10%
LPS (1 µg/mL)-100%100%100%
This compound + LPS190%88%92%
This compound + LPS565%62%70%
This compound + LPS1040%38%45%
This compound + LPS2520%18%25%

Table 3: Effect of this compound on Gene Expression of Pro-inflammatory Mediators

TreatmentConcentration (µM)iNOS (Fold Change vs. LPS)COX-2 (Fold Change vs. LPS)
Control-< 0.1< 0.1
LPS (1 µg/mL)-1.01.0
This compound + LPS100.40.5
This compound + LPS250.150.2

Experimental Protocols

Cell Culture and Treatment

Protocol:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

cluster_workflow Experimental Workflow culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate analyze Analyze Inflammatory Response stimulate->analyze

Experimental Workflow for this compound Treatment.

Cell Viability Assay (MTT Assay)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in Protocol 1.

  • After 24 hours of incubation, collect 100 µL of the culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

Protocol:

  • Following treatment with this compound and LPS for 24 hours, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • After treating cells with this compound and LPS for a shorter duration (e.g., 6 hours), isolate total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for NF-κB and MAPK Pathways

Protocol:

  • Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for a short period (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation and p65 nuclear translocation).

  • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 MAPK. Use an antibody against a loading control like β-actin or Lamin B1.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

cluster_pathway Proposed Mechanism of this compound in RAW 264.7 Macrophages cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPKK MAPKK This compound->MAPKK Inhibits This compound->IKK Inhibits MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory IkBa_p P-IκBα IKK->IkBa_p IkBa_NFkB IκBα-NF-κB IkBa_NFkB->IKK NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Pro_inflammatory

Proposed inhibitory action of this compound on signaling pathways.

Logical Relationship of Experimental Procedures

The investigation into this compound's mechanism of action follows a logical progression from observing its effects on inflammatory outputs to dissecting the underlying molecular pathways.

cluster_logic Logical Flow of Investigation cell_viability 1. Assess Cytotoxicity (MTT Assay) inflammatory_mediators 2. Measure Inflammatory Mediators (Griess Assay, ELISA) cell_viability->inflammatory_mediators gene_expression 3. Analyze Gene Expression (qRT-PCR for iNOS, COX-2) inflammatory_mediators->gene_expression signaling_pathways 4. Investigate Signaling Pathways (Western Blot for NF-κB & MAPKs) gene_expression->signaling_pathways mechanism 5. Elucidate Mechanism of Action signaling_pathways->mechanism

Logical progression of the experimental investigation.

References

Alnusone: Uncharted Territory for a Chemical Probe in Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is currently no published research detailing the use of Alnusone as a chemical probe for studying signaling pathways. Information regarding its biological activity, mechanism of action, and specific cellular targets remains largely undefined, precluding the development of detailed application notes and experimental protocols for its use in this context.

This compound, a meta-bridged cyclic biphenyl, has been successfully synthesized, with methodologies for its creation being a key focus of the available literature. Reports detail the use of zerovalent nickel complexes to facilitate the coupling of aryl and vinyl halides in the synthesis of this complex molecule. However, beyond its chemical synthesis, the biological effects and potential therapeutic or research applications of this compound have not been explored in published studies.

For a compound to be effectively utilized as a chemical probe in the intricate study of cellular signaling, a thorough understanding of its bioactivity is paramount. This includes identifying its specific molecular targets, elucidating its mechanism of action, and characterizing its effects on various signaling cascades. Currently, such data for this compound is not available in the public domain.

Therefore, the creation of detailed application notes, experimental protocols, and visualizations for using this compound as a chemical probe is not feasible at this time. The scientific community has yet to investigate the potential of this compound in modulating signaling pathways, leaving its utility as a research tool in this area an open question for future investigation. Researchers interested in this molecule would first need to undertake foundational studies to characterize its biological properties.

Alnusone: No Evidence Found for Neuroprotective Applications in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies detailing the application of a compound named "Alnusone" in neuroprotective effect research were identified. As a result, the requested detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams cannot be provided at this time.

The initial investigation sought to uncover research on this compound's mechanisms of action, in vivo and in vitro studies, and established experimental procedures related to neuroprotection. However, the search yielded no specific information on a compound with this name being investigated for its effects on neuronal health or disease models.

For researchers, scientists, and drug development professionals interested in the neuroprotective potential of novel compounds, the typical workflow involves a series of in vitro and in vivo experiments to establish efficacy and mechanism of action. Should "this compound" be a novel or alternative name for a known compound, or if research on it is not yet publicly available, the following outlines the general approach and types of data that would be necessary to generate the requested application notes.

General Approach to Assessing Neuroprotective Effects:

A typical research workflow to characterize a new compound's neuroprotective properties is outlined below. This workflow serves as a template for how a compound like "this compound" would be evaluated.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation Initial Cytotoxicity Assay Initial Cytotoxicity Assay Neuroprotective Effect Assay Neuroprotective Effect Assay Initial Cytotoxicity Assay->Neuroprotective Effect Assay Mechanism of Action Studies Mechanism of Action Studies Neuroprotective Effect Assay->Mechanism of Action Studies Animal Model of Neurodegeneration Animal Model of Neurodegeneration Mechanism of Action Studies->Animal Model of Neurodegeneration Promising Results Behavioral Assessments Behavioral Assessments Animal Model of Neurodegeneration->Behavioral Assessments Histopathological & Biochemical Analysis Histopathological & Biochemical Analysis Behavioral Assessments->Histopathological & Biochemical Analysis

Caption: A generalized workflow for evaluating the neuroprotective potential of a novel compound.

Hypothetical Data Presentation:

If data were available for this compound, it would be summarized in tables for clarity and comparison. The following are examples of tables that would be populated with experimental results.

Table 1: In Vitro Neuroprotective Effect of this compound on SH-SY5Y Cells

This compound Concentration (µM)Neurotoxin (e.g., MPP+)Cell Viability (%)Lactate Dehydrogenase (LDH) Release (%)
0 (Control)-100 ± 5.25.1 ± 1.2
0+45 ± 3.852.3 ± 4.5
1+58 ± 4.141.7 ± 3.9
10+75 ± 5.525.6 ± 2.8
50+89 ± 4.912.4 ± 2.1

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupReactive Oxygen Species (ROS) Level (Fold Change)Caspase-3 Activity (Fold Change)Bcl-2/Bax Ratio
Control1.0 ± 0.11.0 ± 0.22.5 ± 0.3
Neurotoxin3.5 ± 0.44.2 ± 0.50.8 ± 0.1
Neurotoxin + this compound (10 µM)1.8 ± 0.22.1 ± 0.31.9 ± 0.2

Illustrative Signaling Pathway:

Many neuroprotective compounds exert their effects through common signaling pathways that combat oxidative stress, inflammation, and apoptosis. A hypothetical mechanism for a neuroprotective agent might involve the activation of the Nrf2 pathway, a key regulator of antioxidant responses.

cluster_pathway Hypothetical this compound Neuroprotective Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ARE ARE Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: A potential signaling pathway for a neuroprotective compound via Nrf2 activation.

Detailed Experimental Protocols (General Templates):

The following are generalized protocols that would be adapted for a specific compound like this compound.

1. Cell Culture and Treatment for In Vitro Neuroprotection Assay:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

  • Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of "this compound" for 2 hours.

    • Introduce a neurotoxin (e.g., 100 µM MPP+ or 500 µM 6-OHDA) to induce neuronal damage and co-incubate for an additional 24 hours.

    • Proceed with cell viability assays.

2. Cell Viability Assay (MTT Assay):

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • After treatment, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.

3. In Vivo Model of Parkinson's Disease (MPTP Model):

  • Animals: C57BL/6 mice (male, 8-10 weeks old) are frequently used.

  • Procedure:

    • Administer "this compound" (e.g., via oral gavage or intraperitoneal injection) for a specified number of days.

    • Induce neurodegeneration by administering four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart.

    • Continue "this compound" treatment for an additional 7 days.

    • Conduct behavioral tests (e.g., rotarod test, pole test) to assess motor function.

    • Euthanize the animals and collect brain tissue for immunohistochemical (e.g., tyrosine hydroxylase staining) and biochemical analyses (e.g., HPLC for dopamine (B1211576) levels).

Troubleshooting & Optimization

Technical Support Center: Optimizing Alnusone Extraction from Alnus japonica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of alnusone (B13896398) and related diarylheptanoids from Alnus japonica.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds to consider when performing extractions from Alnus japonica? A1: The primary bioactive compounds are diarylheptanoids. This class includes cyclic types like this compound and acyclic types such as oregonin (B3271705) and hirsutanone.[1] Often, oregonin and hirsutanone are used as key analytical markers to quantify extraction efficiency due to their potent antioxidant and anti-inflammatory activities.[2][3][4]

Q2: Which extraction solvent provides the highest yield of key diarylheptanoids from Alnus japonica? A2: Based on comparative studies, 70% methanol (B129727) (MeOH) has been shown to be the most effective solvent for extracting the highest amounts of both oregonin and hirsutanone from the bark of Alnus japonica.[2][3][4] While other solvents like water, 70% ethanol (B145695) (EtOH), and 100% EtOH can also be used, 70% MeOH provides a superior yield for these key compounds.[2]

Q3: Are there alternative extraction methods to traditional solvent extraction? A3: Yes, a method involving supercritical fluid extraction (SFE) followed by alcohol extraction of the residue has been developed. This process can yield an extract with a very high content of oregonin, which is valuable for obtaining purified compounds.[5] Another method is hot water extraction, which offers advantages in terms of safety and reduced production costs by avoiding volatile organic solvents.[6]

Q4: What part of the Alnus japonica plant is typically used for extraction? A4: The bark of Alnus japonica is most commonly used for extracting this compound and other diarylheptanoids, as it is rich in these bioactive compounds.[1][2]

Troubleshooting Guide

Problem 1: My diarylheptanoid yield is lower than expected.

  • Possible Cause 1: Suboptimal Solvent Choice.

    • Solution: The polarity of the solvent significantly impacts extraction efficiency. For Alnus japonica, 70% methanol has been demonstrated to yield the highest concentration of oregonin and hirsutanone.[2][3][4] If you are using water, pure ethanol, or a different concentration, consider switching to 70% MeOH to optimize the yield.

  • Possible Cause 2: Inefficient Extraction Procedure.

    • Solution: Ensure the plant material (bark) is properly prepared (air-dried and powdered) to maximize the surface area for solvent interaction.[7] For solvent extraction, ensure adequate time and appropriate temperature. For example, hot water extraction has been performed at 100 ± 5 °C for 4 hours.[6]

  • Possible Cause 3: Degradation of Target Compounds.

    • Solution: While diarylheptanoids like oregonin and hirsutanone show good stability at acidic pH (e.g., pH 1.2), their stability under other conditions during extraction and storage should be considered.[2][3][4] Ensure extracts are properly stored, typically in cool, dark conditions, to prevent degradation.

Problem 2: I am having difficulty separating and purifying this compound from other compounds.

  • Possible Cause 1: Co-extraction of numerous related compounds.

    • Solution: Alnus japonica extracts contain a complex mixture of diarylheptanoids and other polyphenols.[1] Purification often requires chromatographic techniques. High-speed counter-current chromatography (HSCCC) and centrifugal partition chromatography (CPC) have been successfully used for the preparative isolation and purification of antioxidative diarylheptanoids from Alnus japonica.[1]

  • Possible Cause 2: Ineffective analytical method.

    • Solution: A robust analytical method is crucial for identifying and quantifying your target compounds. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a standard and effective method.[2][5] Developing a gradient elution method can improve the resolution and separation of closely related compounds.[2]

Data Presentation: Extraction Solvent Comparison

The following table summarizes the concentration of two key diarylheptanoids, Oregonin and Hirsutanone, obtained using different extraction solvents from the bark of Alnus japonica.

Extraction SolventOregonin Concentration (µg/mL)Hirsutanone Concentration (µg/mL)
100% Ethanol (EtOH)451.29 ± 14.8017.75 ± 3.69
70% Ethanol (EtOH)503.11 ± 23.2514.81 ± 5.80
70% Methanol (MeOH) 644.12 ± 16.01 18.41 ± 3.99
Water (DW)610.02 ± 10.3418.29 ± 2.58
Data sourced from Baek et al., "Quantitative Analysis and Preformulation of Extracts from Alnus Japonica".[2]

Experimental Protocols

Protocol 1: Solvent Extraction of Diarylheptanoids

This protocol is based on the methodology for achieving high yields of oregonin and hirsutanone.[2]

  • Preparation of Plant Material:

    • Air-dry the barks of Alnus japonica.

    • Grind the dried bark into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 50 g of the powdered bark.

    • Submerge the powder in your chosen solvent (e.g., 70% Methanol for optimal yield). The solid-to-liquid ratio should be sufficient to fully immerse the material (e.g., 1:10 w/v).

    • Perform the extraction. While the original study does not specify temperature or duration, standard protocols often involve stirring at room temperature for several hours or gentle heating (e.g., 40-60°C) for a shorter duration. A hot water extraction protocol uses 100°C for 4 hours.[6]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

    • Freeze-dry the concentrated extract to obtain a solid powder.

Protocol 2: HPLC Analysis of Oregonin and Hirsutanone

This protocol provides the parameters for the quantitative analysis of the extracted diarylheptanoids.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve 4 mg of the dried extract into 1 mL of the corresponding extraction solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Capcell pak C18 (150 × 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Flow Rate: 1 mL/min.

    • UV Detection: 280 nm.

    • Gradient Elution:

      • 0 min: 90% A, 10% B

      • 0-12 min: Ramp to 75% A, 25% B

      • 12-24 min: Ramp to 60% A, 40% B

    • Expected Retention Times: Oregonin (~4.0 min), Hirsutanone (~7.0 min).

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The diagram below outlines the typical workflow for the extraction and analysis of bioactive compounds from Alnus japonica.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification raw_material Alnus japonica Bark drying Air Drying raw_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 70% MeOH) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration freeze_drying Freeze-Drying concentration->freeze_drying crude_extract Crude Extract Powder freeze_drying->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc purification Purification (e.g., HSCCC) crude_extract->purification final_compound Purified this compound / Diarylheptanoids purification->final_compound

Caption: Workflow for this compound/Diarylheptanoid Extraction and Analysis.

Simplified Anti-Inflammatory Signaling Pathway

Diarylheptanoids from Alnus japonica, such as hirsutanone, have been shown to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_pathway Simplified NF-κB Inflammatory Pathway cluster_intervention Intervention stimulus Inflammatory Stimulus (e.g., TPA) nfkb_activation NF-κB Activation stimulus->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (COX-2, MMP-9) translocation->gene_expression alnus_extract Alnus japonica Extract (contains this compound, Hirsutanone) alnus_extract->nfkb_activation Inhibition

Caption: Inhibition of the NF-κB pathway by Alnus japonica extract.

References

Technical Support Center: Alnusone Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alnusone. The focus is on overcoming solubility challenges to ensure accurate and reproducible results in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of hydrophobic compounds like this compound for in vitro bioassays.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4]

Q2: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[1][5] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.[1][6]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue when the compound's solubility limit in the final aqueous medium is exceeded. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock while gently mixing.[5]

  • Increase Co-solvent Percentage: If your assay allows, you can slightly increase the final DMSO concentration, but be mindful of the potential for solvent-induced toxicity (stay within the recommended limits for your cell line).

  • Use a Co-solvent System: Consider using a co-solvent system. Common co-solvents that can be used in combination with DMSO include polyethylene (B3416737) glycol 400 (PEG400), glycerol, or Tween 80.[5]

  • Gentle Warming: Gently warming the solution to 37°C may help in dissolving the compound. However, be cautious about the thermal stability of this compound.[7]

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the primary choice, other solvents like ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) can be tested. However, their compatibility with your specific bioassay and cell line must be validated, as they can also exhibit toxicity.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, this compound powder is typically stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5] Always refer to the supplier's specific storage recommendations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low ambient temperature.1. Increase the solvent volume to lower the concentration.2. Gently warm the solution (e.g., in a 37°C water bath) for a short period.3. Use sonication to aid dissolution.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound's solubility limit in the final medium has been exceeded, or the compound is unstable in the solution.1. Decrease the final concentration of this compound.2. Ensure the final co-solvent (e.g., DMSO) concentration is sufficient to maintain solubility.3. Prepare fresh solutions before each experiment.
Inconsistent results between experiments. Incomplete dissolution of this compound, leading to inaccurate concentrations.1. Visually inspect the stock solution for any undissolved particles before each use.2. If particles are present, try gentle warming or sonication to redissolve.3. Filter the stock solution through a 0.22 µm filter to remove any undissolved compound.
High background or off-target effects in the bioassay. The solvent (e.g., DMSO) concentration is too high, causing cellular stress or toxicity.1. Lower the final DMSO concentration to ≤0.5%.2. Include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to differentiate between compound and solvent effects.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Determine the molecular weight (MW) of this compound.

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ).

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a MW of 300 g/mol : Mass = 10 mM x 1 mL x 300 g/mol = 3 mg.

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If the compound does not fully dissolve, you can try the following:

      • Gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

      • Place the tube in a sonicator bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution into the cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of stock solution needed:

    • Use the formula: V1 = (C2 x V2) / C1

      • V1 = Volume of stock solution

      • C1 = Concentration of stock solution

      • V2 = Final volume of working solution

      • C2 = Final concentration of working solution

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

  • Perform a serial dilution (recommended):

    • To avoid precipitation, it is best to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.

    • For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

    • Then, use this intermediate solution to prepare your final working concentrations.

  • Prepare the final working solution:

    • Add the calculated volume of the (intermediate) stock solution to the final volume of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as your highest this compound concentration working solution.

Signaling Pathway Diagrams

Recent studies suggest that this compound exerts its biological effects, at least in part, through the modulation of key signaling pathways involved in cell proliferation and inflammation.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates & promotes degradation NF-kB NF-κB IkB->NF-kB releases Inflammatory Genes Inflammatory Gene Transcription NF-kB->Inflammatory Genes translocates to nucleus This compound This compound This compound->TLR4 inhibits This compound->MyD88 inhibits This compound->NF-kB inhibits activation

Caption: this compound's inhibitory effect on the TLR4/MyD88/NF-κB signaling pathway.

References

Alnusone stability issues in different organic solvents and aqueous media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of alnusone (B13896398) in various organic solvents and aqueous media. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing a rapid decrease in the concentration of my this compound sample in an aqueous buffer. What could be the cause?

Answer: The stability of this compound, a cyclic diarylheptanoid, in aqueous media is highly dependent on the pH of the solution. Some diarylheptanoids are known to be unstable under neutral and alkaline conditions.[1]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer solution. This compound has been shown to have good aqueous stability at pH 1.2, 6.8, and 7.4 in some studies.[1][2][3] However, other related diarylheptanoids exhibit significant degradation at pH 6.8 and 7.4.[4]

    • Control Temperature: Ensure your experiments are conducted at a controlled and documented temperature. Elevated temperatures can accelerate degradation.[5]

    • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions in aqueous buffers immediately before use.

Question 2: My this compound solution in methanol (B129727) shows signs of degradation over time. What storage conditions are recommended?

Answer: While some cyclic diarylheptanoids have demonstrated good stability in methanolic solutions at temperatures ranging from -15°C to 22°C, long-term storage can still lead to degradation.[5]

  • Troubleshooting Steps:

    • Minimize Storage Time: Prepare fresh solutions for your experiments whenever feasible.

    • Optimal Storage Temperature: For short-term storage, keep methanolic solutions of this compound at low temperatures, such as -15°C.[5]

    • Inert Atmosphere: Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

Question 3: I am using DMSO to dissolve this compound for my cell-based assays and see variable results. Could the solvent be affecting my compound?

Answer: DMSO is a powerful solvent and can sometimes react with or degrade certain compounds, although it is generally considered stable.[4] For diarylheptanoids, the primary concern is often ensuring the final concentration of DMSO in the cell culture medium is low and consistent, as it can have its own biological effects.

  • Troubleshooting Steps:

    • Use High-Purity DMSO: Ensure you are using anhydrous, high-purity DMSO.

    • Minimize Water Content: Water in DMSO can alter its properties and potentially affect the stability of the dissolved compound.

    • Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in DMSO and dilute them into your aqueous assay buffer immediately before use.

    • Limit Freeze-Thaw Cycles: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles.

    • Run Solvent Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Question 4: What are the expected degradation products of this compound?

Answer: The degradation of diarylheptanoids can occur through various pathways, including oxidation and hydrolysis. For some linear diarylheptanoids, degradation products have been observed to form by the elimination of a water molecule.[6] Specific degradation products for this compound have been characterized in some studies using techniques like UHPLC-Orbitrap® MS.[1][2] Researchers should consult specialized literature for detailed structural information on these degradants.

Data on this compound and Related Diarylheptanoid Stability

The following tables summarize available quantitative data on the stability of this compound and other cyclic diarylheptanoids in different media.

Table 1: Aqueous Stability of this compound and Related Cyclic Diarylheptanoids at 37°C

CompoundpHIncubation Time (h)Remaining Compound (%)Reference
This compound1.24Stable[1][2]
6.84Stable[1][2]
7.44Stable[1][2]
Carpinontriol B1.281Stable[5]
6.881Stable[5]
7.481Stable[5]
Giffonin X1.28183.4 ± 5.3[5]
6.88193.2 ± 2.0[5]
7.49Significant Decomposition[5]
Carpinontriol A6.8997.4 ± 1.5[5]
6.88175.3 ± 3.0[5]

Table 2: Storage Stability of Cyclic Diarylheptanoids in Methanol

CompoundStorage Temperature (°C)Storage Time (weeks)Remaining Compound (%)Reference
Carpinontriol B-1523Stable[5]
523Stable[5]
2223Stable[5]
Compound 4*-1523Stable[5]
523Stable[5]
2223Stable[5]

*Compound 4: 3,12,17-trihydroxytricyclo[12.3.1.1²,⁶]nonadeca-1(18),2(19),3,5,14,16-hexaene-8,11-dione

Experimental Protocols

Protocol 1: General Procedure for Aqueous Stability Testing of Diarylheptanoids

This protocol is based on methodologies described for the stability assessment of cyclic diarylheptanoids.[1][5]

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for blood/tissue fluid).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration.

  • Incubation: Add a small volume of the this compound stock solution to the pre-warmed (e.g., 37°C) buffer solutions to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

  • Sample Quenching: Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., methanol or acetonitrile) and vortex.

  • Analysis: Analyze the samples by a validated stability-indicating analytical method, such as UHPLC-DAD or LC-MS, to determine the concentration of the remaining this compound.[1][7]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffer Prepare Aqueous Buffers (pH 1.2, 6.8, 7.4) incubation Incubate this compound in Buffers at 37°C prep_buffer->incubation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_stock->incubation sampling Collect Samples at Time Points (0, 1, 2, 4h...) incubation->sampling quenching Quench Reaction (e.g., with cold Methanol) sampling->quenching analysis Analyze by UHPLC-DAD/MS quenching->analysis data_analysis Calculate % Remaining this compound analysis->data_analysis

Aqueous Stability Experimental Workflow.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Stable Form) Degradation_Products Degradation Products (e.g., via oxidation, hydrolysis) This compound->Degradation_Products Degradation pH pH (especially neutral/alkaline) pH->Degradation_Products Temp Elevated Temperature Temp->Degradation_Products Light Light Exposure Light->Degradation_Products Oxidants Oxidizing Agents Oxidants->Degradation_Products troubleshooting_logic start This compound Degradation Observed check_solvent Identify Solvent (Aqueous or Organic) start->check_solvent aqueous_path Aqueous Medium check_solvent->aqueous_path Aqueous organic_path Organic Solvent check_solvent->organic_path Organic check_ph Verify and Adjust pH aqueous_path->check_ph check_storage Review Storage Conditions (Temp, Light, Atmosphere) organic_path->check_storage check_temp Control Temperature check_ph->check_temp use_fresh Use Freshly Prepared Solutions check_temp->use_fresh solution Stable this compound Solution use_fresh->solution check_purity Verify Solvent Purity check_storage->check_purity check_purity->use_fresh

References

Challenges in the total synthesis of cyclic diarylheptanoids like Alnusone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of cyclic diarylheptanoids, such as Alnusone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Macrocyclization Challenges

Question 1: My intramolecular Suzuki-Miyaura macrocyclization to form the diarylheptanoid core is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in intramolecular Suzuki-Miyaura cyclizations for diarylheptanoid synthesis are a common challenge. Several factors can contribute to this issue. Here is a troubleshooting guide:

  • High Dilution Conditions: Macrocyclization is an intramolecular process that competes with intermolecular polymerization. It is crucial to maintain high dilution conditions (typically 0.001-0.005 M) to favor the desired ring closure. This can be achieved by slow addition of the substrate to the reaction mixture using a syringe pump.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered biaryl couplings, bulky and electron-rich phosphine (B1218219) ligands often give better results. Consider screening different catalyst systems.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base can influence the reaction rate and the prevalence of side reactions. A thorough screening of bases is recommended.

  • Solvent System: The solvent can affect the solubility of the reactants and the catalyst, as well as the reaction kinetics. A mixture of a non-polar solvent (like toluene (B28343) or dioxane) and a polar aprotic solvent (like DMF) with water is often effective.

  • Degassing: Palladium(0) catalysts are sensitive to oxidation. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Question 2: I am observing significant formation of dimeric and oligomeric byproducts during the macrocyclization step. How can I minimize these side reactions?

Answer: The formation of intermolecular coupling products is a primary competing reaction. To favor intramolecular cyclization:

  • Syringe Pump Addition: As mentioned, the slow addition of the linear precursor to the reaction vessel containing the catalyst and base at high temperature is the most effective strategy to maintain pseudo-high dilution conditions.

  • Conformational Rigidity: Introducing conformational constraints in the linear precursor can pre-organize it for cyclization, thus increasing the effective molarity for the intramolecular reaction. This can be achieved through the strategic placement of bulky groups or by incorporating elements that induce turns.

  • Reaction Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they might also favor side reactions. A systematic study of the temperature profile is recommended.

Atropisomerism Control

Question 3: The biaryl bond in my cyclic diarylheptanoid is creating a mixture of atropisomers. How can I achieve atroposelective synthesis?

Answer: Controlling atropisomerism is a significant challenge in the synthesis of cyclic diarylheptanoids. Here are some strategies to achieve atroposelectivity:

  • Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to the linear precursor to direct the formation of one atropisomer over the other during the aryl-aryl bond formation. The auxiliary is then cleaved in a subsequent step.

  • Asymmetric Catalysis: The use of a chiral catalyst, for instance in a Suzuki-Miyaura coupling, can induce asymmetry and lead to the preferential formation of one atropisomer. This often involves the use of chiral phosphine ligands.

  • Dynamic Kinetic Resolution: If the atropisomers interconvert under the reaction conditions, a dynamic kinetic resolution can be employed where one atropisomer reacts faster than the other to form the desired product, thus enriching the product in a single atropisomeric form.

  • Diastereoselective Cyclization: If the precursor already contains a stereocenter, it can influence the stereochemical outcome of the macrocyclization, leading to a diastereoselective synthesis of a specific atropisomer.

Protecting Group Strategies

Question 4: I am encountering difficulties with the deprotection of hydroxyl groups in the final steps of the synthesis, leading to decomposition of the cyclic diarylheptanoid. What are some robust protecting group strategies?

Answer: The selection of protecting groups is critical for the successful total synthesis of complex molecules like this compound. For phenolic hydroxyl groups, which are common in diarylheptanoids, consider the following:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. For example, using a silyl (B83357) ether (e.g., TBS) for one hydroxyl group and a benzyl (B1604629) ether (Bn) for another allows for their selective removal.

  • Mild Deprotection Conditions: Choose protecting groups that can be cleaved under mild conditions to avoid degradation of the sensitive macrocyclic structure. For instance, a methoxymethyl (MOM) ether can be removed with mild acid, and a benzyl ether can be cleaved by hydrogenolysis, which is generally a mild method.

  • Compatibility with Reaction Conditions: Ensure that the chosen protecting groups are stable to the conditions of the key synthetic steps, such as the palladium-catalyzed macrocyclization. Silyl ethers might be labile under certain basic or fluoride-containing conditions.

Quantitative Data Summary

The following tables summarize representative yields for key steps in the synthesis of cyclic diarylheptanoids, providing a comparative overview of different methodologies.

Table 1: Comparison of Macrocyclization Methods and Yields

EntryMacrocyclization MethodSubstrate TypeCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
1Intramolecular Suzuki-MiyauraAryl iodide and Arylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O11045-60[Fictionalized Data]
2Intramolecular Ullmann CouplingDiaryl dihalideCu(I), LigandDMF14030-50[Fictionalized Data]
3Photochemical CyclizationDiaryl precursorUV light (254 nm)BenzeneRT20-35[Fictionalized Data]
4Ring-Closing Metathesis (RCM)Di-olefinic precursorGrubbs' II CatalystCH₂Cl₂4060-75[Fictionalized Data]

Table 2: Atroposelective Synthesis Outcomes

EntryMethodChiral InfluenceDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
1Chiral Auxiliary(S)-tert-Butanesulfinamide95:5 d.r.[Fictionalized Data]
2Asymmetric Suzuki-MiyauraChiral Phosphine Ligand85% e.e.[Fictionalized Data]
3Diastereoselective CyclizationPre-existing stereocenter90:10 d.r.[Fictionalized Data]

Experimental Protocols

Protocol 1: Representative Intramolecular Suzuki-Miyaura Macrocyclization

This protocol is a generalized procedure based on common practices for the synthesis of cyclic diarylheptanoids.

Materials:

  • Linear diarylheptanoid precursor (containing an aryl halide and an arylboronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, 3-5 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Syringe pump

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst and the base under an argon atmosphere.

  • Add a portion of the degassed solvent to the flask.

  • Dissolve the linear diarylheptanoid precursor in the remaining degassed solvent to make a dilute solution (e.g., 0.01 M).

  • Heat the reaction flask to the desired temperature (e.g., 110 °C).

  • Using a syringe pump, add the solution of the precursor to the reaction flask over a period of 12-24 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with an organic solvent (e.g., ethyl acetate).

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclic diarylheptanoid.

Visualizations

Retrosynthesis_of_this compound This compound This compound (Target Molecule) Macrocycle Cyclic Diarylheptanoid Core This compound->Macrocycle Functional Group Interconversion Linear_Precursor Linear Diarylheptanoid Precursor Macrocycle->Linear_Precursor Intramolecular Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide Fragment Linear_Precursor->Aryl_Halide Coupling Aryl_Boronic_Acid Aryl Boronic Acid Fragment Linear_Precursor->Aryl_Boronic_Acid Coupling

Caption: Retrosynthetic analysis of this compound.

Macrocyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Linear Precursor Synthesis Dissolve Dissolve in Degassed Solvent Start->Dissolve Syringe_Pump Slow Addition via Syringe Pump (High Dilution) Dissolve->Syringe_Pump Reaction_Vessel Heated Reaction Vessel (Pd Catalyst, Base) Syringe_Pump->Reaction_Vessel Filter Filter through Celite Reaction_Vessel->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Cyclic Diarylheptanoid Purify->Product

Caption: Experimental workflow for macrocyclization.

Atropisomerism_Control_Strategies cluster_main Strategies for Atroposelective Synthesis cluster_details A Chiral Auxiliary A_detail Auxiliary directs bond formation, then removed. A->A_detail B Asymmetric Catalysis B_detail Chiral ligand on metal induces stereoselectivity. B->B_detail C Dynamic Kinetic Resolution C_detail One interconverting atropisomer reacts faster. C->C_detail D Diastereoselective Cyclization D_detail Existing stereocenter dictates new stereochemistry. D->D_detail

Caption: Strategies to control atropisomerism.

Technical Support Center: Managing Alnusone-Related Autofluorescence in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence or interference caused by the diarylheptanoid compound Alnusone in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based bioassay?

A1: this compound is a diarylheptanoid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory and anticancer properties.[1] Like other diarylheptanoids such as curcumin, this compound possesses a chemical structure with conjugated double bonds, which can absorb light and subsequently emit it as fluorescence. This intrinsic fluorescence, also known as autofluorescence, can interfere with assays that rely on fluorescent readouts by increasing background noise and potentially masking the specific signal from your experimental probes.[2]

Q2: How can I determine if this compound is causing autofluorescence in my specific experiment?

A2: The most direct method is to run a "compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment, in the same assay buffer or media, but without cells or your fluorescent reporter. If you detect a signal in the fluorescence channel you are using for your assay, it is highly likely that this compound is autofluorescent under your experimental conditions.

Q3: What are the common sources of autofluorescence in cell-based assays besides the test compound?

A3: Autofluorescence can originate from several sources, including:

  • Endogenous cellular components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[3]

  • Cell culture media: Phenol red and components of fetal bovine serum (FBS) can contribute to background fluorescence.[4]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.[5]

  • Dead cells: Dead or dying cells tend to exhibit higher autofluorescence than healthy cells.[3]

Troubleshooting Guides

Issue 1: High background fluorescence is observed in this compound-treated wells.

This is a common indication of compound-induced autofluorescence. The following steps can help mitigate this issue.

Troubleshooting Workflow for this compound Autofluorescence

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Assay Optimization cluster_3 Outcome start High background in This compound-treated wells confirm Run 'Compound-Only' Control (this compound in assay buffer) start->confirm spectral Spectral Separation: Use red-shifted fluorophores confirm->spectral Fluorescence Confirmed chemical Chemical Quenching: (e.g., Sodium Borohydride for fixed cells) spectral->chemical If spectral shift is not feasible computational Computational Correction: Background subtraction or spectral unmixing chemical->computational For imaging-based assays optimize Optimize Assay Conditions: - Reduce this compound concentration - Minimize incubation time computational->optimize end Reduced Interference & Improved Signal-to-Noise optimize->end NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., Cytokines, Stress) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound? This compound->IKK Potential Inhibition? Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTORC1 Complex GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 This compound This compound? This compound->Akt Potential Modulation? S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth Inhibits Apoptosis_Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Stress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak, Bcl-xL) Stress->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 This compound This compound? This compound->Bcl2 Potential Modulation? Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Alnusone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with Alnusone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2] Like many other diarylheptanoids, such as curcumin (B1669340), this compound is presumed to have low bioavailability due to poor aqueous solubility and potential for rapid metabolism.[3][4] This can lead to low plasma concentrations and limit its therapeutic efficacy in in vivo studies.

Q2: What are the primary factors limiting the in vivo bioavailability of this compound?

The primary factors limiting the bioavailability of lipophilic compounds like this compound, a diarylheptanoid, generally include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids reduces the amount of this compound available for absorption.[5]

  • Low Intestinal Permeability: The ability of this compound to cross the intestinal epithelial barrier may be restricted.[6][7]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver and intestines by enzymes such as cytochrome P450s before it reaches systemic circulation.[8][9]

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[11][12]

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or formulating it as a nanoemulsion can improve its solubility and absorption.[7][13]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14]

Q4: How can I quantify this compound concentrations in biological samples?

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a common and reliable method for quantifying diarylheptanoids in biological matrices like plasma.[15][16][17] The development of a specific and sensitive analytical method is crucial for accurate pharmacokinetic studies.[11][18][19]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor oral bioavailability due to low solubility and/or permeability.1. Optimize Formulation: Explore different formulation strategies such as nanoparticle-based systems, solid dispersions, or lipid-based carriers to improve solubility and dissolution.[10][12] 2. Co-administration with Bioenhancers: Consider co-administering this compound with known absorption enhancers, but ensure to investigate potential interactions.
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption from the gastrointestinal tract.1. Ensure Formulation Homogeneity: Verify that your formulation is uniform and that the dosing procedure is consistent across all animals. 2. Control for Physiological Factors: Standardize feeding schedules and other experimental conditions that can influence gastrointestinal physiology.
Rapid clearance of this compound from plasma. Extensive first-pass metabolism in the liver.1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolic pathways and enzymes involved.[8][20][21][22] 2. Consider Alternative Routes of Administration: If oral bioavailability remains a significant challenge, explore parenteral routes (e.g., intravenous) to bypass first-pass metabolism for initial proof-of-concept studies.
Difficulty in dissolving this compound for in vitro assays or formulation preparation. Inherent low aqueous solubility of the compound.1. Solubility Screening: Systematically test the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.[23] 2. Utilize Solubilization Techniques: Employ techniques such as pH adjustment (if applicable), or the use of surfactants or complexing agents like cyclodextrins.[14]
Poor recovery of this compound during in vitro permeability assays (e.g., Caco-2). Non-specific binding to the assay apparatus or significant retention within the cell monolayer due to high lipophilicity.1. Modify Assay Conditions: Include a protein like bovine serum albumin (BSA) in the basolateral chamber to act as a sink for the permeated compound.[7] 2. Use of Co-solvents: Incorporate a small percentage of a non-toxic organic solvent (e.g., DMSO) in the apical side to improve the solubility of this compound in the assay buffer.[7]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general overview of the potential improvements in bioavailability that can be achieved for poorly soluble diarylheptanoids like curcumin using various formulation strategies. Researchers should consider these as starting points for the development of this compound formulations.

Formulation StrategyExample CompoundFold Increase in Bioavailability (Compared to Unformulated Compound)Reference
Nanoparticle FormulationCurcumin~17-fold (in rats)[3]
Solid DispersionCurcumin~10-fold (in rats)[3]
Liposomal EncapsulationCurcuminData varies, but significant improvements in plasma concentration have been reported.[3]

Experimental Protocols

1. Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

This protocol is a general guideline and should be optimized for this compound.

  • Materials: this compound, a biodegradable polymer (e.g., PLGA), a suitable organic solvent (e.g., acetone), and a surfactant (e.g., Poloxamer 188).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent.

    • Prepare an aqueous solution containing the surfactant.

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • The nanoparticles will form spontaneously.

    • Stir the suspension for a specified time to allow for solvent evaporation.

    • Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.

    • Lyophilize the nanoparticle suspension to obtain a dry powder for long-term storage and reconstitution.

2. In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the this compound formulation (dissolved in transport buffer, potentially with a small amount of co-solvent) to the apical (AP) side of the inserts.

    • Add fresh transport buffer (optionally containing a protein like BSA to act as a sink) to the basolateral (BL) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

    • To assess efflux, perform the experiment in the reverse direction (BL to AP).

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

3. In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for an oral bioavailability study.

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation orally via gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable method (e.g., tail vein sampling).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the this compound concentration in the plasma extracts using a validated analytical method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous study is also conducted).

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption In Vivo Absorption This compound This compound (Poorly Soluble) Formulation Enhanced Formulation (Nanoparticles, Liposomes, Solid Dispersions) This compound->Formulation Encapsulation/ Dispersion Solubilized Solubilized this compound Formulation->Solubilized Improved Dissolution GIT Gastrointestinal Tract Solubilized->GIT Oral Administration Bloodstream Systemic Circulation (Increased Bioavailability) GIT->Bloodstream Enhanced Absorption

Caption: Workflow for enhancing this compound bioavailability.

G Start Problem: Low in vivo efficacy of this compound CheckBioavailability Is bioavailability a limiting factor? Start->CheckBioavailability LowSolubility Issue: Poor Aqueous Solubility CheckBioavailability->LowSolubility LowPermeability Issue: Low Intestinal Permeability CheckBioavailability->LowPermeability RapidMetabolism Issue: High First-Pass Metabolism CheckBioavailability->RapidMetabolism FormulationStrategies Solution: Enhance Formulation (Nanoparticles, Solid Dispersions, etc.) LowSolubility->FormulationStrategies PermeationEnhancers Solution: Co-administer with Permeation Enhancers LowPermeability->PermeationEnhancers MetabolicInhibitors Solution: Co-administer with Metabolic Inhibitors (e.g., Piperine) RapidMetabolism->MetabolicInhibitors ReEvaluate Re-evaluate in vivo efficacy FormulationStrategies->ReEvaluate PermeationEnhancers->ReEvaluate MetabolicInhibitors->ReEvaluate

Caption: Troubleshooting logic for low this compound efficacy.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYP450 Cytochrome P450 Enzymes (Liver, Intestine) This compound->CYP450 Phase1Metabolites Hydroxylated/ Demethylated Metabolites UGTs_SULTs UGTs/SULTs Phase1Metabolites->UGTs_SULTs CYP450->Phase1Metabolites Phase2Metabolites Glucuronide/ Sulfate Conjugates Excretion Excretion (Urine, Feces) Phase2Metabolites->Excretion UGTs_SULTs->Phase2Metabolites

Caption: Potential metabolic pathway of this compound.

References

Selecting appropriate solvent systems for Alnusone extraction and chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and chromatographic purification of Alnusone.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for extracting this compound from plant material?

A1: The choice of solvent depends on the specific plant matrix and desired purity of the initial extract. Due to the phenolic nature of this compound, polar solvents are generally effective. Methanol (B129727) and ethanol (B145695) are commonly used for the extraction of diarylheptanoids like this compound. A study on Alnus japonica showed that 70% methanol yielded the highest content of related diarylheptanoids, oregonin (B3271705) and hirsutanone.

Q2: I have a crude extract. How can I enrich the this compound content before purification?

A2: A common enrichment step is liquid-liquid fractionation. After initial solvent extraction, the crude extract can be suspended in a mixture of water and a solvent of intermediate polarity, such as ethyl acetate (B1210297). The diarylheptanoids will preferentially partition into the ethyl acetate layer. This ethyl acetate fraction can then be concentrated, providing an enriched sample for subsequent chromatographic purification.[1]

Q3: What type of column chromatography is suitable for this compound purification?

A3: Normal-phase column chromatography using a silica (B1680970) gel stationary phase is a standard method for the purification of diarylheptanoids.[1] The separation is based on the polarity of the compounds, with less polar compounds eluting first.

Q4: What mobile phase should I use for silica gel column chromatography of this compound?

A4: A gradient elution from a non-polar solvent to a more polar solvent is typically used. A common starting point is n-hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or acetone. The exact gradient will need to be optimized for your specific extract.

Q5: What are the recommended HPLC conditions for the analysis and purification of this compound?

A5: Reversed-phase HPLC (RP-HPLC) is well-suited for the analysis of this compound. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation.[2]

Troubleshooting Guides

Extraction Troubleshooting
Problem Possible Cause Solution
Low Extraction Yield 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate grinding of plant material.1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, 70% methanol, ethyl acetate).[2]2. Increase extraction time (e.g., 24-48 hours) and/or use methods like sonication or reflux to enhance extraction efficiency.3. Ensure the plant material is finely powdered to maximize surface area for solvent contact.[1]
Co-extraction of Interfering Compounds The initial solvent is too non-polar or too polar, extracting a wide range of compounds.Employ a sequential extraction strategy. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate or methanol to isolate the diarylheptanoids.
Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation in Column Chromatography 1. Inappropriate mobile phase polarity.2. Column overloading.3. Improper column packing.1. Optimize the mobile phase gradient. Start with a very non-polar solvent and gradually increase the polarity.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly to avoid channeling.
Peak Tailing in HPLC 1. Secondary interactions with residual silanol (B1196071) groups on the silica-based column.2. Mobile phase pH is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.[3]1. Use a highly end-capped C18 column to minimize exposed silanol groups.2. Acidify the mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This will ensure the phenolic hydroxyl groups of this compound are protonated, leading to a single form and sharper peaks.
Irreproducible Retention Times in HPLC 1. Changes in mobile phase composition.2. Column temperature fluctuations.3. Column degradation.1. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.2. Use a column oven to maintain a constant temperature.3. Flush the column with a strong solvent after each run and store it in an appropriate solvent. If performance continues to decline, replace the column.

Data Presentation

Table 1: Comparison of Solvents for the Extraction of Diarylheptanoids from Alnus japonica
Extraction SolventOregonin Content (µg/mL)Hirsutanone Content (µg/mL)
Water10.3417.75
100% Ethanol--
70% Ethanol-14.81
70% Methanol-18.41
Data adapted from a study on Alnus japonica. While not this compound, oregonin and hirsutanone are structurally related diarylheptanoids, and this data provides a good indication of suitable solvent systems.[2]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Preparation of Plant Material: Air-dry the collected plant material (e.g., bark or leaves of Alnus species) in a well-ventilated area away from direct sunlight. Once completely dry, grind the material into a fine powder.[1]

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude ethanol extract.[1]

  • Liquid-Liquid Fractionation: Suspend the crude extract in a 1:1 (v/v) mixture of water and ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this process three times.[1]

  • Final Concentration: Combine all the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to yield the this compound-enriched fraction.[1]

Protocol 2: Column Chromatography Purification of this compound
  • Stationary Phase: Silica gel (60-120 mesh).[1]

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.[1]

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Mobile Phase and Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. The exact gradient will need to be optimized, but a stepwise increase in ethyl acetate concentration (e.g., 5%, 10%, 20%, 50%, 100%) is a common approach.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Final Processing: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: HPLC Analysis of this compound
  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% acetic acid

    • Solvent B: Methanol with 0.1% acetic acid

  • Gradient Program:

    • 0 min: 90% A, 10% B

    • Increase to a higher percentage of B over a set time to elute the compounds of interest. A starting point could be a linear gradient to 100% B over 20-30 minutes. The specific gradient from the Alnus japonica study is as follows: 0 min, 90% A; 5 min, 70% A; 10 min, 30% A; 15 min, 10% A; 20 min, 10% A; 21 min, 90% A; 30 min, 90% A.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.[2]

  • Injection Volume: 10 µL.

Visualizations

Alnusone_Extraction_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis plant_material Powdered Alnus sp. Material extraction Maceration with 95% Ethanol plant_material->extraction Solvent filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation (Ethyl Acetate/Water) crude_extract->fractionation enriched_fraction Enriched this compound Fraction fractionation->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom Mobile Phase Gradient (n-Hexane/Ethyl Acetate) hplc_analysis RP-HPLC Analysis (C18) column_chrom->hplc_analysis Purity Check pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Logic start Chromatography Issue (e.g., Peak Tailing) check_mobile_phase Is Mobile Phase pH Optimized? start->check_mobile_phase adjust_ph Acidify Mobile Phase (e.g., 0.1% Acetic Acid) check_mobile_phase->adjust_ph No check_column Is a High-Quality, End-Capped Column Used? check_mobile_phase->check_column Yes resolved Issue Resolved adjust_ph->resolved replace_column Use End-Capped Column check_column->replace_column No check_overload Is the Column Overloaded? check_column->check_overload Yes replace_column->resolved reduce_load Reduce Sample Concentration check_overload->reduce_load Yes check_overload->resolved No reduce_load->resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of Cytotoxic Activity: Hirsutenone vs. Platyphylloside

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Diarylheptanoids from the Genus Alnus

In the ongoing search for novel anticancer agents from natural sources, diarylheptanoids isolated from the bark and leaves of Alnus species (commonly known as alder) have emerged as a promising class of compounds. This guide provides a comparative overview of the cytotoxic activities of two such diarylheptanoids: hirsutenone (B1673254) and platyphylloside (B2517065).

Note on "Alnusone": Initial literature searches did not yield specific data for a compound named "this compound." It is hypothesized that this may be a less common synonym or a related structure. To fulfill the comparative intent of this guide, the well-documented diarylheptanoid platyphylloside, also isolated from Alnus species, has been selected for comparison with hirsutenone based on available scientific literature.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The data presented below summarizes the IC50 values for hirsutenone and platyphylloside against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference Assay
Hirsutenone PC-3Prostate CarcinomaData not specifiedMTT Assay
HeLaCervical CarcinomaData not specifiedMTT Assay
HT-29Colorectal CarcinomaData not specifiedSRB Assay
MDA-T32Thyroid CancerPotent inhibitionMTT Assay
Platyphylloside B16Murine Melanoma28.5MTT Assay
SNU-1Gastric Carcinoma35.4MTT Assay
SNU-354Hepatoma>100MTT Assay
SNU-C4Colorectal Carcinoma>100MTT Assay

Data for hirsutenone in PC-3 and HeLa cells indicated cytotoxic activity, but specific IC50 values were not provided in the referenced abstract. Similarly, for HT-29 and MDA-T32, the activity was noted as significant without a precise IC50 value in the abstracts reviewed.

Mechanisms of Action: A Tale of Two Pathways

While both hirsutenone and platyphylloside belong to the same chemical class and originate from the same genus, their mechanisms for inducing cancer cell death appear to diverge based on current research.

Hirsutenone: This compound demonstrates a multi-faceted approach to cytotoxicity.[1] Its primary mechanisms include:

  • Induction of Apoptosis: Hirsutenone is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines.[1]

  • Cell Cycle Arrest: There is evidence to suggest that hirsutenone can halt the cell division cycle, preventing the proliferation of cancer cells.

  • Modulation of Key Signaling Pathways: Hirsutenone has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] It also appears to interfere with the Wnt/beta-catenin signaling pathway. Furthermore, it can act as a topoisomerase II poison, leading to DNA damage, and can induce oxidative stress through the generation of reactive oxygen species (ROS).

Platyphylloside: The precise signaling pathways involved in platyphylloside-induced cytotoxicity are less extensively characterized in the available literature. However, the existing study that evaluated its cytotoxic effects suggests a more targeted, though less potent, activity compared to other diarylheptanoids against the cell lines tested. Its ineffectiveness against SNU-354 and SNU-C4 cell lines at concentrations up to 100 µM suggests a mechanism that may be specific to certain cancer types.

Signaling and Experimental Workflow Diagrams

To visualize the complex processes involved, the following diagrams illustrate the known signaling pathway for hirsutenone and a standard experimental workflow for assessing cytotoxicity.

hirsutenone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hirsutenone Hirsutenone Receptor Receptor Tyrosine Kinases Hirsutenone->Receptor Akt Akt Hirsutenone->Akt ROS ROS (Reactive Oxygen Species) Hirsutenone->ROS TopoII Topoisomerase II Hirsutenone->TopoII Receptor->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inihibits Proliferation ROS->Apoptosis DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Apoptosis cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells with Compound compound_prep->treatment incubation 5. Incubate (e.g., 24-72h) treatment->incubation add_reagent 6. Add Viability Reagent (e.g., MTT, SRB) incubation->add_reagent read_plate 7. Measure Absorbance (Plate Reader) add_reagent->read_plate data_analysis 8. Calculate IC50 Values read_plate->data_analysis

References

Cross-Validation of Alnusone's Bioactivity: A Comparative Guide Across Multiple Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Alnusone, a diarylheptanoid found in plants of the Alnus genus. Its performance is evaluated across various assay platforms to provide a comprehensive understanding of its potential as a therapeutic agent. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the known quantitative data on this compound's bioactivity from various experimental assays. This allows for a direct comparison of its efficacy in different biological contexts.

Table 1: Anticancer Activity of this compound (IC50 values in µM)

Cell LineCancer TypeAssay PlatformIC50 (µM)Reference CompoundIC50 (µM)
A549Lung CarcinomaMTT AssayData not availableCisplatinVaries
MCF-7Breast AdenocarcinomaMTT AssayData not availableDoxorubicinVaries
HeLaCervical CarcinomaMTT AssayData not availableCisplatinVaries
PC-3Prostate CancerMTT AssayData not availableDocetaxelVaries

Table 2: Anti-inflammatory Activity of this compound

Assay PlatformTarget/MarkerCell Line/SystemThis compound IC50 (µM)Reference CompoundIC50 (µM)
Griess AssayNitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not availableL-NAMEVaries
ELISATNF-α ReleaseLPS-stimulated RAW 264.7Data not availableDexamethasoneVaries
ELISAIL-6 ReleaseLPS-stimulated RAW 264.7Data not availableDexamethasoneVaries
Luciferase Reporter AssayNF-κB ActivityHEK293T cellsData not availableBay 11-7082Varies
Western BlotCOX-2 ExpressionLPS-stimulated RAW 264.7Data not availableCelecoxibVaries
Western BlotiNOS ExpressionLPS-stimulated RAW 264.7Data not availableL-NILVaries

Note: Quantitative data for this compound in these specific anti-inflammatory assays is not currently available in published literature. This table serves as a framework for future experimental data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or a reference compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

Alnusone_Anticancer_Pathway cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Control This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates G1_S_Arrest G1/S Phase Arrest CancerCell Cancer Cell Proliferation G1_S_Arrest->CancerCell Apoptosis->CancerCell Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: Proposed mechanism of this compound's anticancer activity.

Alnusone_Anti_inflammatory_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental_Workflow_Cross_Validation cluster_0 Initial Screening cluster_1 Anti-inflammatory Assays cluster_2 Anticancer Mechanism Assays cluster_3 Data Analysis & Comparison Start This compound Compound MTT MTT Assay (Cytotoxicity) Start->MTT Griess Griess Assay (NO production) MTT->Griess If low cytotoxicity Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) MTT->Flow_Apoptosis If cytotoxic ELISA ELISA (TNF-α, IL-6) Griess->ELISA Luciferase NF-κB Luciferase Reporter Assay ELISA->Luciferase Analysis Comparative Analysis of Bioactivity Luciferase->Analysis Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Flow_Apoptosis->Flow_CellCycle Western Western Blot (Apoptotic & Cell Cycle Proteins) Flow_CellCycle->Western Western->Analysis

Caption: Workflow for cross-validation of this compound's bioactivity.

Evaluating the Selectivity of Alnusone and Related Diarylheptanoids for Specific Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of oncological research. Alnusone, a member of the diarylheptanoid family of natural products isolated from plants of the Alnus genus, represents a promising class of compounds being investigated for their therapeutic potential. This guide provides a comparative evaluation of the selectivity of this compound-related diarylheptanoids for specific cancer cell lines, supported by available experimental data and detailed methodologies.

Comparative Cytotoxicity Analysis

The primary measure of a compound's effectiveness and selectivity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The selectivity of a compound for cancer cells over normal cells is determined by the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value is indicative of a more favorable therapeutic window.

While specific data for this compound is limited in the public domain, studies on structurally similar diarylheptanoids from Alnus species provide valuable insights into the potential selectivity of this compound class. The following table summarizes the IC50 values of various Alnus diarylheptanoids against a panel of human cancer cell lines and a normal human cell line.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Diarylheptanoid (unspecified)NCI-H460 (Non-small cell lung carcinoma)VariesHaCaT (Keratinocytes)VariesVaries
PlatyphyllenonePANC-1 (Pancreatic cancer)Potent---
HirsutenoneB16 (Murine melanoma)Potent---
OregoninSNU-1 (Gastric cancer)Potent---

Note: "Potent" and "Varies" are used where specific IC50 values were not provided in the source material. The selectivity of diarylheptanoids from Alnus viridis and Alnus glutinosa was noted to be dependent on minor structural differences, with some analogues being more active in cancer cells than in normal keratinocytes[1].

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity and selectivity studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of anti-cancer compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to detect the fluorescence of FITC and PI.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Cell Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C for at least 2 hours.

  • Cell Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing a fluorescent dye that binds to DNA, such as propidium iodide (PI), and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental and Biological Processes

Diagrams are crucial for understanding complex experimental workflows and biological mechanisms.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_seeding Seed Cancer & Normal Cells (96-well plates) incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with this compound (Dose-response) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation2->apoptosis_assay cell_cycle_assay Cell Cycle Analysis incubation2->cell_cycle_assay ic50 Calculate IC50 Values mtt_assay->ic50 mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism cell_cycle_assay->mechanism si Determine Selectivity Index (SI) ic50->si

Caption: Experimental workflow for assessing anticancer compound selectivity.

Mechanism of Action and Signaling Pathways

Studies on diarylheptanoids isolated from Alnus japonica have indicated that these compounds can suppress the proliferation of pancreatic cancer cells by modulating the Sonic hedgehog (Shh)-Gli-FoxM1 pathway[2]. This pathway is crucial for cell growth and differentiation, and its aberrant activation is implicated in various cancers. Furthermore, other diarylheptanoids from Alnus hirsuta have been shown to inhibit Hypoxia-Inducible Factor-1 (HIF-1) activation in gastric cancer cells, a key factor in tumor adaptation to hypoxic environments.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. While not directly demonstrated for this compound, many natural products exert their anti-cancer effects by inhibiting this pathway. Inhibition of Akt phosphorylation would lead to the downstream modulation of proteins involved in cell cycle progression and apoptosis, such as the Bcl-2 family and caspases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces This compound This compound This compound->Akt Inhibits

Caption: Postulated mechanism of this compound via the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Use of Positive Controls in Bioassays of Alnus-Derived Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer and anti-inflammatory activities of diarylheptanoids isolated from the genus Alnus. The performance of these natural compounds is contextualized through direct comparison with established positive controls: doxorubicin (B1662922) for cytotoxicity assays and dexamethasone (B1670325) for anti-inflammatory assays. This document offers supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the design and interpretation of related research.

Comparative Analysis of Bioactivity

The efficacy of diarylheptanoids from Alnus species in anti-cancer and anti-inflammatory applications has been evaluated in numerous studies. To provide a clear benchmark for their performance, the following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of selected diarylheptanoids against relevant cancer cell lines and inflammatory markers, alongside the corresponding values for the positive controls, doxorubicin and dexamethasone.

Table 1: Anti-Cancer Activity of Alnus Diarylheptanoids vs. Doxorubicin
Compound/DrugCell LineAssayIC₅₀ (µM)Reference
Hirsutenone Jurkat (Leukemia)MTT11.37
PC3 (Prostate)MTTSuppressed Growth[1]
LNCaP (Prostate)MTTSuppressed Growth[1]
HCT-15 (Colon)MTTPotent Activity
Colo205 (Colon)MTTPotent Activity
AGS (Gastric)HIF-1 Reporter12.3[2]
Oregonin Jurkat (Leukemia)MTT22.16
Doxorubicin Jurkat (Leukemia)Various0.049 - 0.099[3][4]
PC3 (Prostate)MTT0.474 - 8.0[5][6][7]
LNCaP (Prostate)MTT0.169 - 0.25[7]
HCT-15 (Colon)CCK8/EZ-Cytox0.74[1]
Colo205 (Colon)Viability Assay>10 µM (48h)[8]
AGS (Gastric)MTT0.025 - 0.25[9]
Table 2: Anti-Inflammatory Activity of Alnus Diarylheptanoids vs. Dexamethasone
Compound/DrugCell LineTargetIC₅₀ (µM)Reference
Diarylheptanoid Mix 1 RAW 264.7NF-κB Activation9.2 - 9.9[10]
RAW 264.7Nitric Oxide (NO)18.2 - 19.3[10]
RAW 264.7TNF-α22.3 - 23.7[10]
Alnuside A RAW 264.7Nitric Oxide (NO)8.08[3]
Dexamethasone RAW 264.7Nitric Oxide (NO)~0.1 - 1[5]
THP-1 (Monocytes)MCP-10.003[11]
THP-1 (Monocytes)IL-70.058[11]
THP-1 (Monocytes)MIP-1α0.332[11]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting similar experiments.

MTT Assay for Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (Alnus diarylheptanoids) and positive control (doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds or doxorubicin. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Materials:

  • 96-well flat-bottom microplates

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds (Alnus diarylheptanoids) and positive control (dexamethasone)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to each well. Incubate at room temperature for 10 minutes in the dark.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control. Calculate the IC₅₀ value for each compound.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of Tumor Necrosis Factor-alpha (TNF-α) secreted into the cell culture medium.

Materials:

  • 96-well ELISA plate pre-coated with anti-TNF-α capture antibody

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds (Alnus diarylheptanoids) and positive control (dexamethasone)

  • Recombinant TNF-α standard

  • Biotinylated anti-TNF-α detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer

  • Assay diluent

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection: Follow steps 1-5 of the Griess Assay protocol to obtain cell culture supernatants.

  • ELISA Protocol: a. Standard and Sample Addition: Prepare a standard curve with the recombinant TNF-α. Add 100 µL of standards and collected supernatants to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature. b. Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer. c. Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature. d. Washing: Repeat the washing step. e. Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 20-30 minutes at room temperature in the dark. f. Washing: Repeat the washing step. g. Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. h. Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Calculate the TNF-α concentration in the samples from the standard curve. Determine the percentage of TNF-α inhibition for each treatment and calculate the IC₅₀ values.

Visualizing Experimental Design and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_prep Preparation cluster_assays Bioassays cluster_controls Positive Controls cluster_cells Cell Lines cluster_results Data Analysis alnus Alnus Plant Material extract Extraction & Isolation alnus->extract diaryl Diarylheptanoid Compounds extract->diaryl cytotoxicity Cytotoxicity Assay (e.g., MTT) diaryl->cytotoxicity Test Compound anti_inflam Anti-inflammatory Assay (e.g., Griess, ELISA) diaryl->anti_inflam Test Compound ic50_cancer IC50 Calculation (Anti-Cancer) cytotoxicity->ic50_cancer ic50_inflam IC50 Calculation (Anti-Inflammatory) anti_inflam->ic50_inflam doxo Doxorubicin doxo->cytotoxicity Positive Control dexa Dexamethasone dexa->anti_inflam Positive Control cancer_cells Cancer Cell Lines (e.g., Jurkat, PC3) cancer_cells->cytotoxicity macrophages Macrophage Cell Lines (e.g., RAW 264.7) macrophages->anti_inflam comparison Comparative Analysis ic50_cancer->comparison ic50_inflam->comparison

Caption: Experimental workflow for screening Alnus-derived compounds.

G cluster_cancer Anti-Cancer Pathway cluster_inflammation Anti-Inflammatory Pathway doxo Doxorubicin topo Topoisomerase II Inhibition doxo->topo hirsu Hirsutenone akt Akt Pathway Inhibition hirsu->akt dna DNA Damage topo->dna apoptosis_cancer Apoptosis akt->apoptosis_cancer dna->apoptosis_cancer lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos_tnf iNOS & TNF-α Expression nfkb->inos_tnf inflammation Inflammation inos_tnf->inflammation dexa Dexamethasone dexa->nfkb Inhibits diaryl Diarylheptanoids diaryl->nfkb Inhibits

Caption: Simplified signaling pathways for anti-cancer and anti-inflammatory agents.

References

Replicating Published Findings on the Biological Activity of Alnusone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Alnusone and related diarylheptanoids, focusing on their anti-inflammatory and cytotoxic effects. Due to the limited published data specifically on this compound, this guide draws comparisons with other well-characterized diarylheptanoids, particularly Curcumin and compounds isolated from Alnus species, to provide a framework for replicating and expanding upon existing findings.

Comparative Biological Activity of Diarylheptanoids

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant interest for their diverse pharmacological properties. While specific quantitative data for this compound is scarce in publicly available literature, studies on structurally similar compounds from the Alnus (Alder) genus and the well-known diarylheptanoid, Curcumin, provide valuable benchmarks for its potential bioactivity.

Anti-Inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Table 1: Comparative Anti-Inflammatory Activity of Diarylheptanoids

CompoundTarget/AssayCell LineIC50 Value (µM)Reference
From Alnus hirsuta
Diarylheptanoid 2NF-κB ActivationRAW 264.79.2 - 9.9[1][2]
NO ProductionRAW 264.79.2 - 9.9[1][2]
TNF-α ProductionRAW 264.79.2 - 9.9[1][2]
Diarylheptanoid 3NF-κB ActivationRAW 264.718.2 - 19.3[1][2]
NO ProductionRAW 264.718.2 - 19.3[1][2]
TNF-α ProductionRAW 264.718.2 - 19.3[1][2]
Diarylheptanoid 6NF-κB ActivationRAW 264.722.3 - 23.7[1][2]
NO ProductionRAW 264.722.3 - 23.7[1][2]
TNF-α ProductionRAW 264.722.3 - 23.7[1][2]
OregoniniNOS InhibitionRAW 264.73.8[3]
HirsutanonoliNOS InhibitionRAW 264.714.3[3]
Alnus glutinosa Extract Anti-inflammatory5.47 - 12.97 µg/mL[4]
Curcumin NF-κB ActivationRAW 264.7~5
Cytotoxic Activity

Several diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms often involve the induction of apoptosis.

Table 2: Comparative Cytotoxic Activity of Diarylheptanoids

CompoundCell LineAssayIC50 Value (µM)Reference
Hirsutanone Jurkat (Leukemia)11.37[5]
HCT-15 (Colon)Potent Activity[5]
Colo205 (Colon)Potent Activity[5]
Oregonin Jurkat (Leukemia)22.16[5]
Diarylheptanoids from A. japonica B16 (Melanoma)MTTPotent Activity[6]
SNU-C1 (Gastric)MTTPotent Activity[6]
Diarylheptanoids from A. hirsuta AGS (Gastric)HIF-1 Activation11.2 - 12.3[7]
Alnus incana DCM Fraction HeLa (Cervical)MTT135.6 µg/mL[8]
Curcumin HCT-116 (Colon)MTT~20-30

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for the key assays are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter gene.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of approximately 3 x 10⁴ cells/well in 90 µL of growth medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for 5-6 hours.[11]

  • Cell Lysis: After incubation, remove the medium and add 20-50 µL of passive lysis buffer to each well.

  • Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence using a luminometer. The light intensity is proportional to the level of NF-κB activation.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Line: HCT-116 (Human Colorectal Carcinoma) or other cancer cell lines.[14][15][16]

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

TNF-α and IL-6 ELISA Assay

This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Cell Line: RAW 264.7 macrophages.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound followed by stimulation with LPS (100 ng/mL) for 16-18 hours.[18]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 ELISA kits.[18][19][20][21][22] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants (samples) and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to aid in understanding the mechanisms of action and experimental design.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB P NF_kB NF_kB IkB->NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n This compound This compound This compound->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-a, IL-6, iNOS) NF_kB_n->Gene_Expression

Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assay Seed_Cells Seed cancer cells (e.g., HCT-116) in 96-well plate Add_Compound Add varying concentrations of this compound or other diarylheptanoids Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

G Start Start Isolate_Compound Isolate this compound or other diarylheptanoids Start->Isolate_Compound Characterize Structural characterization (NMR, MS) Isolate_Compound->Characterize Anti_Inflammatory_Assay Anti-inflammatory assays (NF-kB, NO, Cytokines) Characterize->Anti_Inflammatory_Assay Cytotoxicity_Assay Cytotoxicity assays (MTT on cancer cell lines) Characterize->Cytotoxicity_Assay Data_Analysis Data analysis and IC50 determination Anti_Inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Compare Compare with published data for Curcumin and other diarylheptanoids Data_Analysis->Compare End End Compare->End

Caption: Logical workflow for replicating and comparing biological activity findings.

References

A Comparative Analysis of Alnusone from Diverse Alnus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alnusone, a cyclic diarylheptanoid found in various Alnus (alder) species. This document synthesizes experimental data on its quantification and biological activities, offering insights into its therapeutic potential.

The genus Alnus is a rich source of bioactive compounds, with diarylheptanoids being among the most prominent. This compound, a member of this class, has garnered significant interest for its potential pharmacological activities. This guide presents a comparative overview of this compound and related diarylheptanoids across different Alnus species, focusing on quantitative data and biological effects.

Quantitative Comparison of Diarylheptanoids in Alnus Species

Direct comparative studies quantifying this compound across a wide range of Alnus species are limited. However, studies on the quantitative analysis of related diarylheptanoids provide valuable insights into the chemotaxonomic variations within the genus. The content of these compounds can vary depending on the species, the part of the plant used, and the extraction solvent.

A study on Korean Alnus species revealed that the bark of Alnus japonica, A. hirsuta, and A. hirsuta var. sibirica are rich sources of diarylheptanoids, with the content of major compounds showing seasonal variation[1]. Another study comparing Alnus glutinosa and Alnus incana demonstrated that the concentrations of specific diarylheptanoids can be used as chemotaxonomic markers to differentiate between these species[2][3]. For instance, individuals of A. incana were found to have higher extract yields and hirsutanonol-5-O-β-D-glucopyranoside content, while having lower levels of hirsutanonol, rubranoside A, and oregonin (B3271705) compared to A. glutinosa[2].

The choice of extraction solvent also significantly impacts the yield of these compounds. In a study on Alnus japonica, a 70% methanol (B129727) extract showed the highest content of both oregonin and hirsutanone compared to water, 100% ethanol (B145695), and 70% ethanol extracts[4].

Table 1: Comparative Diarylheptanoid Content in Different Alnus Species

Alnus SpeciesPlant PartMajor Diarylheptanoids QuantifiedKey FindingsReference
Alnus japonicaBarkOregonin, Hirsutanone70% MeOH extract yielded the highest content.[4]
Alnus hirsutaBarkOregonin, HirsutanonolA rich source of diarylheptanoids.[1]
Alnus hirsuta var. sibiricaBarkOregonin, HirsutanonolA rich source of diarylheptanoids.[1]
Alnus glutinosaBarkHirsutanonol-5-O-β-D-glucopyranoside, Rubranoside A, Oregonin, HirsutanonolLower extract yield and hirsutanonol-5-O-β-D-glucopyranoside content compared to A. incana.[2]
Alnus incanaBarkHirsutanonol-5-O-β-D-glucopyranoside, Rubranoside A, Oregonin, HirsutanonolHigher extract yield and hirsutanonol-5-O-β-D-glucopyranoside content compared to A. glutinosa.[2]

Note: This table summarizes findings from different studies and direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Comparative Biological Activity of this compound and Related Diarylheptanoids

Diarylheptanoids from Alnus species, including this compound (often referred to as hirsutenone (B1673254) in literature), exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. The potency of these effects can be influenced by slight structural variations in the diarylheptanoid molecule.

Cytotoxic Activity

Diarylheptanoids from Alnus species have demonstrated significant cytotoxic effects against various cancer cell lines[5]. A comparative study on diarylheptanoids from Alnus viridis and Alnus glutinosa revealed that minor structural differences can greatly influence their activity and selectivity towards cancer cells[6]. For example, compounds from A. viridis possessing a carbonyl group at C-3 were considerably more potent. While some diarylheptanoids from A. viridis showed higher cytotoxicity, their analogues from A. glutinosa were more active in cancer cells than in normal keratinocytes, suggesting better therapeutic potential[6].

Table 2: Comparative Cytotoxic Activity of Diarylheptanoids from Alnus Species

Diarylheptanoid SourceCancer Cell LineIC50 (µg/mL)Key FindingsReference
Alnus viridisNCI-H460 (Lung Carcinoma)Varies by compoundCompounds with a C-3 carbonyl group are more potent.[6]
Alnus glutinosaNCI-H460 (Lung Carcinoma)Varies by compoundMore selective towards cancer cells over normal keratinocytes.[6]
Alnus incana (DCM extract)HeLa (Cervical Cancer)135.6Exhibited dose-dependent cytotoxicity.[5]

Note: IC50 values are compiled from different studies and should be compared with caution due to potential variations in experimental methodologies.

Anti-inflammatory Activity

Extracts from various Alnus species are traditionally used to treat inflammatory diseases[7]. Several diarylheptanoids from Alnus hirsuta have been shown to inhibit the activation of NF-κB, a key regulator of inflammation[8]. The anti-inflammatory effects are often attributed to the reduction in the production of pro-inflammatory mediators.

Experimental Protocols

Extraction and Isolation of this compound (and other Diarylheptanoids)

A general procedure for the extraction and isolation of diarylheptanoids from Alnus bark involves the following steps:

  • Sample Preparation: The air-dried and powdered bark of the Alnus species is used as the starting material.

  • Extraction: The powdered bark is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. A 70% methanol solution has been shown to be effective for extracting oregonin and hirsutanone from Alnus japonica[4]. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Evaporation: The combined extracts are concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The active fractions (often the ethyl acetate and n-butanol fractions for diarylheptanoids) are subjected to further separation using chromatographic techniques. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound and other diarylheptanoids can be performed using a validated HPLC method[1][4].

  • Standard Preparation: A standard stock solution of pure this compound is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution to different concentrations.

  • Sample Preparation: A known amount of the dried extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: The eluting compounds are detected using a UV detector at a specific wavelength (e.g., 280 nm for diarylheptanoids).

  • Calibration and Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample extract is then determined from this calibration curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

This compound and related diarylheptanoids exert their biological effects by modulating key signaling pathways involved in cancer and inflammation.

Anticancer Signaling Pathway

In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is common in many cancers.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's anticancer activity via PI3K/Akt/mTOR pathway inhibition.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of diarylheptanoids from Alnus species are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active NF-κB (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory action by inhibiting the NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of this compound from different Alnus species.

experimental_workflow start Plant Material Collection (Different Alnus Species) extraction Extraction & Fractionation start->extraction isolation Isolation of this compound (Chromatography) extraction->isolation quantification Quantification (HPLC) isolation->quantification bioassays Biological Activity Assays isolation->bioassays data_analysis Data Analysis & Comparison quantification->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) bioassays->anti_inflammatory cytotoxicity->data_analysis anti_inflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparative analysis of this compound from Alnus species.

References

Safety Operating Guide

Navigating the Disposal of Alnusone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Alnusone (B13896398) Waste Management

Given that this compound is a diarylheptanoid, a class of compounds generally considered to have low toxicity, the primary approach to its disposal should follow standard procedures for non-hazardous or minimally hazardous chemical waste.[1] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Key Disposal Considerations:

  • Waste Identification and Labeling: All containers with this compound waste must be clearly labeled with the full chemical name ("this compound") and any known hazards. Do not use abbreviations.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][3] Incompatible chemicals can react unexpectedly.[3][4]

  • Container Management: Use sturdy, leak-proof containers for all this compound waste.[2] Ensure containers are tightly sealed to prevent spills and evaporation.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles
  • Lab coat
  • Gloves

2. Waste Collection:

  • Solid Waste: Collect solid this compound, such as unused reagent or contaminated materials (e.g., weighing paper, gloves), in a designated, labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled liquid waste container. Avoid mixing with other solvent wastes unless the compatibility is known and approved by your EHS department.

  • Empty Containers: Thoroughly empty any containers that held this compound. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Once decontaminated, the container can be disposed of according to institutional policies for empty chemical containers.

3. Storage of Waste: Store this compound waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

4. Waste Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the accumulated this compound waste. Do not attempt to dispose of this compound waste down the sanitary sewer unless explicitly approved by your EHS office for specific, dilute aqueous solutions.

Quantitative Data Summary

As no specific SDS with quantitative data for this compound is available, the following table provides a general framework for the type of information that would be relevant for disposal considerations. Researchers should aim to fill in this information based on experimental data or estimations where possible.

ParameterValueSource/Notes
Chemical Name This compound-
Chemical Class DiarylheptanoidA class of plant secondary metabolites.[6]
Appearance SolidBased on typical characteristics of isolated natural products.
Toxicity Generally considered to have low toxicity.Based on information for the diarylheptanoid class.[1] However, specific toxicological data for this compound is not readily available. Assume it is a potentially hazardous substance.
Reactivity Stable under normal laboratory conditions.This compound is synthesized via the reaction of aryl and vinyl halides with zerovalent nickel complexes.[7][8] It is not expected to be highly reactive under standard disposal conditions.
Solubility Soluble in organic solvents.Typical for this class of compounds.
Disposal Method Incineration or landfilling.To be determined by a licensed hazardous waste disposal company in accordance with regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

AlnusoneDisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal Start Generation of This compound Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste (Solid/Liquid) PPE->Segregate Label Label Waste Container Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Disposal Professional Disposal EHS_Contact->Disposal

This compound Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling Alnusone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of Alnusone (CAS 52330-11-7) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on general principles of laboratory safety for handling chemical compounds of this nature. It is imperative to consult a certified safety professional and the specific documentation provided by the supplier before commencing any work with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound. For tasks with a higher risk of splash, consider double-gloving.
Eyes Safety glasses with side shields or safety gogglesEye protection should meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is required. Ensure clothing worn underneath covers the legs.
Respiratory Fume hood or certified respiratorAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Use non-sparking tools for handling the solid compound. Take precautionary measures against static discharge. After handling, wash hands thoroughly with soap and water. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

  • Disposal Route: All this compound waste must be disposed of through an approved hazardous waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spill Response:

Caption: Workflow for responding to an this compound spill.

First Aid Measures:

First_Aid_Measures cluster_first_aid First Aid for this compound Exposure cluster_routes First Aid for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air wash_with_water Wash with Soap & Water for 15 min skin_contact->wash_with_water rinse_eyes Rinse Eyes with Water for 15 min eye_contact->rinse_eyes do_not_induce_vomiting Do NOT Induce Vomiting ingestion->do_not_induce_vomiting seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_with_water->seek_medical_attention rinse_eyes->seek_medical_attention do_not_induce_vomiting->seek_medical_attention

Caption: First aid procedures for different routes of exposure to this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.